molecular formula C14H13N3 B2465862 2-p-Tolyl-1H-benzoimidazol-5-ylamine CAS No. 1572-06-1

2-p-Tolyl-1H-benzoimidazol-5-ylamine

Cat. No.: B2465862
CAS No.: 1572-06-1
M. Wt: 223.279
InChI Key: ZHKJCMPALYQWPE-UHFFFAOYSA-N
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Description

2-p-Tolyl-1H-benzoimidazol-5-ylamine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKJCMPALYQWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Executive Summary

The benzimidazole scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmacologically active agents.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine, a valuable intermediate for drug discovery and development. We present a robust, two-step synthetic pathway commencing from commercially available precursors. The synthesis involves an initial acid-catalyzed condensation to form the benzimidazole ring, followed by a chemoselective reduction of a nitro functional group. This document elucidates the causal-mechanistic basis for the selected protocols, provides detailed, step-by-step experimental procedures, and includes characterization data, ensuring scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Benzimidazole Core

Benzimidazoles are bicyclic aromatic heterocycles that exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[2][3] The substituent at the 2-position significantly modulates the pharmacological profile of the molecule. The 2-aryl substitution, as in the target molecule, is a common feature in many bioactive compounds. Furthermore, the presence of a primary amine at the 5-position provides a critical handle for further chemical derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel pharmaceutical candidates.[4] The synthesis of this compound is therefore a key process for accessing a library of potential drug molecules.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and efficient approach to the target molecule, 3 , involves a two-step sequence as outlined in our retrosynthetic analysis. The primary amine functionality is best installed via the reduction of a nitro group, a reliable and high-yielding transformation. This disconnection leads to the intermediate 2-(p-Tolyl)-5-nitro-1H-benzimidazole (2) . This nitro-substituted benzimidazole can be readily assembled via the condensation of 4-nitro-o-phenylenediamine (1) and p-tolualdehyde . This strategy, known as the Phillips-Ladenburg condensation, is a classical and highly effective method for benzimidazole ring formation.[5]

G M3 Target Molecule (3) This compound M2 Intermediate (2) 2-(p-Tolyl)-5-nitro-1H-benzimidazole M3->M2 Nitro Reduction M1 Starting Materials 4-nitro-o-phenylenediamine (1) + p-Tolualdehyde M2->M1 Condensation / Cyclization G cluster_0 Mechanism of Benzimidazole Formation p_tolualdehyde p-Tolualdehyde protonated_aldehyde Protonated Aldehyde (Activated) p_tolualdehyde->protonated_aldehyde + H⁺ schiff_base_intermediate Schiff Base Intermediate protonated_aldehyde->schiff_base_intermediate Nucleophilic attack by diamine, -H₂O diamine 4-Nitro-o-phenylenediamine diamine->schiff_base_intermediate cyclized_intermediate Cyclized Intermediate (Dihydrobenzimidazole) schiff_base_intermediate->cyclized_intermediate Intramolecular Nucleophilic Attack product 2-(p-Tolyl)-5-nitro- 1H-benzimidazole cyclized_intermediate->product Oxidative Aromatization (-2H)

Sources

2-p-Tolyl-1H-benzoimidazol-5-ylamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Abstract

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties of a key derivative, this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's synthesis, detailed spectroscopic and analytical characterization, physicochemical properties, and chemical reactivity. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for utilizing this compound as a versatile building block in the design and synthesis of novel chemical entities.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are heterocyclic aromatic compounds that have garnered immense interest in the fields of pharmaceutical and materials science due to their diverse biological activities and stable chemical nature.[1][2] The fusion of a benzene ring with an imidazole ring creates a structure that can interact with a wide array of biological targets, leading to applications as anti-inflammatory, antiviral, antimicrobial, and anticancer agents.[3][4][5]

This compound (Molecular Formula: C₁₄H₁₃N₃, Molecular Weight: 223.27 g/mol ) is a particularly valuable derivative.[6] It possesses three key features for further chemical modification:

  • The 2-aryl (p-tolyl) group, which can be modified to modulate steric and electronic properties.

  • The nucleophilic 5-amino group on the benzene ring, providing a prime site for derivatization.

  • The imidazole N-H proton, which can be alkylated or acylated to explore different chemical spaces.

This guide provides the core chemical knowledge required to effectively utilize this compound in a research and development setting.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for constructing 2-aryl-benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.[7][8][9] For the target compound, this involves the reaction of benzene-1,2,4-triamine with p-tolualdehyde (4-methylbenzaldehyde) .

The reaction proceeds via a two-step mechanism. First, one of the more nucleophilic amino groups of the triamine attacks the carbonyl carbon of p-tolualdehyde, forming a carbinolamine intermediate which rapidly dehydrates to form a Schiff base (imine). The second, intramolecular step involves the cyclization of the remaining ortho-amino group onto the imine carbon, followed by an oxidative aromatization to yield the stable benzimidazole ring. Various oxidizing agents, from air to specific chemical reagents, can facilitate this final step.[8][10]

Synthesis_Pathway Reactant1 Benzene-1,2,4-triamine Intermediate Schiff Base Intermediate Reactant1->Intermediate + Oxidant, Solvent (e.g., EtOH, Δ) Reactant2 p-Tolualdehyde Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Aromatization Spectroscopy_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PurifiedProduct Pure Compound Sample NMR NMR Spectroscopy (¹H, ¹³C) PurifiedProduct->NMR Analysis MS Mass Spectrometry (ESI-MS) PurifiedProduct->MS Analysis IR IR Spectroscopy PurifiedProduct->IR Analysis Structure Structural Confirmation NMR->Structure Data Correlation MS->Structure Data Correlation IR->Structure Data Correlation

Sources

2-p-Tolyl-1H-benzoimidazol-5-ylamine CAS number and IUPAC name

[1][2][3][4]

Chemical Identity & Core Data

This compound is a substituted benzimidazole derivative serving as a critical pharmacophore in medicinal chemistry.[1] It features a fused benzene-imidazole ring system substituted with a p-tolyl group at the C2 position and a primary amine at the C5 position.[1] This specific substitution pattern imparts unique electronic properties, making it a versatile scaffold for kinase inhibitors, DNA-binding agents, and fluorescent probes.

Parameter Data
CAS Number 1572-06-1
IUPAC Name 2-(4-Methylphenyl)-1H-benzimidazol-5-amine
Alternative Names 5-Amino-2-(p-tolyl)benzimidazole; 2-p-Tolyl-1H-benzo[d]imidazol-5-amine
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.28 g/mol
SMILES CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
Physical State Pale yellow to brown crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in H₂O

Synthesis & Manufacturing Logic

The synthesis of this compound typically follows a two-step oxidative condensation-reduction sequence .[1] This route is preferred over direct amination due to the regioselectivity provided by the starting nitro-phenylenediamine.[1]

Step 1: Oxidative Cyclocondensation

The formation of the benzimidazole core is achieved by reacting 4-nitro-1,2-phenylenediamine with p-tolualdehyde .[1]

  • Mechanism: The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by intramolecular cyclization and oxidative dehydrogenation.

  • Oxidant Choice: Sodium metabisulfite (Na₂S₂O₅) is the standard oxidant in polar aprotic solvents, though air-oxidation catalyzed by Cu(II) or Fe(III) salts is a greener alternative.

Step 2: Selective Reduction

The resulting 5-nitro-2-p-tolyl-1H-benzimidazole is reduced to the target amine.[1]

  • Reagents: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl or Fe/NH₄Cl) are standard. The choice depends on the presence of other reducible groups (though none are present in the p-tolyl moiety).

Synthesis Pathway Diagram

SynthesisPathwayStart14-Nitro-1,2-phenylenediamineIntermediateSchiff BaseIntermediateStart1->IntermediateCondensation(EtOH/Reflux)Start2p-TolualdehydeStart2->IntermediateNitroProduct5-Nitro-2-p-tolyl-benzimidazoleIntermediate->NitroProductOxidative Cyclization(Na2S2O5 or O2/Cat)Target2-p-Tolyl-1H-benzoimidazol-5-ylamine (Target)NitroProduct->TargetReduction(H2/Pd-C or SnCl2)

Caption: Two-step synthesis via oxidative cyclization of 4-nitro-o-phenylenediamine followed by nitro-reduction.

Experimental Protocols

The following protocols are designed for laboratory-scale synthesis (10 mmol scale).

Protocol A: Synthesis of the Nitro Intermediate
  • Reagents: Dissolve 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) and p-tolualdehyde (1.20 g, 10 mmol) in DMF (20 mL) or Ethanol (50 mL).

  • Catalyst: Add Sodium metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol) to the mixture.

  • Reaction: Reflux the mixture at 100–120°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the reaction mixture into crushed ice (200 g). A precipitate will form.[2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 5-nitro-2-p-tolyl-1H-benzimidazole .

    • Yield Expectation: 75–85%.

Protocol B: Reduction to 5-Amine (Target)
  • Setup: Suspend the nitro intermediate (1.0 g) in Ethanol (30 mL).

  • Reduction (Catalytic Hydrogenation): Add 10% Pd/C (100 mg). Stir under H₂ atmosphere (balloon pressure) at room temperature for 12 hours.

    • Alternative (Chemical): Add SnCl₂·2H₂O (5 eq) and reflux for 3 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. Evaporate the solvent.

  • Neutralization: If using SnCl₂, neutralize the residue with 10% NaHCO₃ solution to precipitate the free amine.

  • Isolation: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Characterization: Verify using ¹H-NMR (DMSO-d₆). Look for the disappearance of the nitro signal and appearance of the broad NH₂ singlet around 4.5–5.0 ppm.

Biological Applications & Mechanism

This compound acts as a "privileged scaffold," meaning its core structure is capable of binding to multiple receptor types with high affinity.

Kinase Inhibition & Antiviral Activity

The 2-arylbenzimidazole core mimics the purine base of ATP, allowing it to function as an ATP-competitive inhibitor in various kinases.[1]

  • HCV NS5B Polymerase: Derivatives of this amine are precursors to HCV inhibitors. The 5-amino group allows for the attachment of amide or urea linkers that extend into the enzyme's allosteric pockets.[1]

  • Angiotensin II Antagonism: Used as a building block for "sartan"-type antihypertensives where the imidazole ring mimics the histidine residue of Angiotensin II.[1]

Fluorescence Probes

Benzimidazoles are inherently fluorescent. The 2-p-tolyl group extends the conjugation, and the 5-amino group acts as an auxochrome, red-shifting the emission.[1] This makes the compound useful as a pH-sensitive fluorescent tag for biological assays.[1]

Mechanism of Action Diagram

MoAcluster_BindingTarget Interaction ModesCompoundThis compoundH_BondH-Bond Donor/Acceptor(Imidazole NH/N)Compound->H_BondPi_StackPi-Pi Stacking(p-Tolyl + Benzene Ring)Compound->Pi_StackDerivCovalent/Linker Attachment(5-Amino Group)Compound->DerivTarget_ProteinBiological Target(e.g., HCV NS5B, Kinase ATP Pocket)H_Bond->Target_ProteinBinding AffinityPi_Stack->Target_ProteinStabilizationDeriv->Target_ProteinSelectivity Tuning

Caption: Pharmacophoric interaction points of the 2-p-tolyl-5-aminobenzimidazole scaffold.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group.

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

References

  • Chemical Identity & CAS: this compound CAS: 1572-06-1. ChemBuyersGuide. Available at: [Link]

  • Synthesis Methodology: Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. ResearchGate. Available at: [Link]

  • Biological Activity (Antihypertensive): Synthesis and Biological Evaluation Of Potent Antihypertensive Activity... 1H-benzoimidazol-5-ylamine Derivatives. ResearchGate. Available at: [Link]

  • General Properties: 2-p-Tolyl-1H-benzoimidazole PubChem Entry (CID 725982). PubChem.[3] Available at: [Link]

A Technical Guide to Investigating the Biological Activity of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its isosteric relationship with naturally occurring purine nucleosides allows it to readily interact with various biopolymers, making it a fertile ground for drug discovery.[3][4] This guide focuses on a specific derivative, 2-p-Tolyl-1H-benzoimidazol-5-ylamine, a molecule whose biological potential remains largely uncharacterized in publicly available literature.[5] Based on extensive structure-activity relationship (SAR) data from analogous 2-substituted benzimidazoles, this document outlines the significant potential of this compound as an anticancer and antimicrobial agent. We provide a comprehensive, experience-driven framework for its systematic investigation, detailing hypothesized mechanisms of action, robust experimental protocols, and data interpretation strategies to rigorously evaluate its therapeutic promise.

The Benzimidazole Core: A Foundation of Therapeutic Potential

Benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, antihypertensive, and anti-inflammatory properties.[2][6][7] The versatility of the benzimidazole ring system allows for substitutions at various positions, primarily C2, N1, and C5/C6, which significantly modulates its biological effects.

The target molecule, this compound, possesses two key structural features that suggest significant biological potential:

  • The 2-p-Tolyl Group: The presence of an aryl group at the C2 position is a common feature in many potent benzimidazole-based agents. This lipophilic moiety can facilitate interactions with hydrophobic pockets in target proteins and potentially engage in π-stacking interactions with DNA or enzyme residues.[4]

  • The 5-Amino Group: Substitution at the C5 position is known to influence the molecule's electronic properties and can serve as a crucial hydrogen bonding donor or acceptor, enhancing binding affinity to biological targets.

This guide will therefore focus on the two most probable and impactful areas of biological activity for this compound: anticancer and antimicrobial effects.

Investigational Workflow: A Roadmap from Screening to Mechanism

A logical, phased approach is critical to efficiently evaluate a novel compound. The initial phase should focus on broad screening to confirm cytotoxic or antimicrobial activity, followed by more focused secondary assays to elucidate the specific mechanism of action (MoA).

Investigational_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Anticancer MoA Elucidation cluster_2 Phase 3: Antimicrobial MoA Elucidation A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Panel of Cancer Cell Lines A->B C Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC) Against Panel of Pathogens A->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI Staining) B->E G Tubulin Polymerization Assay B->G I Time-Kill Kinetics Assay C->I J Biofilm Inhibition Assay C->J F Kinase Inhibition Profiling (Enzymatic Assays) D->F E->F H DNA Interaction Studies (UV-Vis, Viscosity) E->H

Caption: High-level workflow for investigating this compound.

Potential Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, intercalation with DNA, and induction of apoptosis.[6][8]

Hypothesized Mechanisms of Action
  • Kinase Inhibition: The benzimidazole scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[9][10] These compounds often act as ATP-competitive inhibitors, blocking signal transduction pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[6] The 2-aryl substitution on the target compound makes it a strong candidate for a kinase inhibitor.[3]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1] Benzimidazoles have been shown to trigger apoptosis by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), increasing reactive oxygen species (ROS), and collapsing the mitochondrial membrane potential.[1] They can also cause cell cycle arrest, often at the G2/M phase, by downregulating proteins like Cyclin B1 and CDK-1.[1]

  • DNA Binding and Topoisomerase Inhibition: The planar benzimidazole ring system can intercalate between DNA base pairs or bind to the minor groove, interfering with DNA replication and transcription.[4][6][11] This interaction can inhibit the function of enzymes like topoisomerases, which are essential for managing DNA topology during cell division.

Kinase_Inhibition_Pathway cluster_0 Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates ADP ADP RTK:f0->ADP Compound This compound (Potential Kinase Inhibitor) Compound->RTK:f0 Blocks ATP Binding Site AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes ATP ATP ATP->RTK:f0

Caption: Proposed mechanism of kinase inhibition by the target compound.

Experimental Protocols: Anticancer Evaluation

Protocol 3.2.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[12]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung)[1][13][14] and a non-malignant control cell line (e.g., HEK-293)[1] into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis. A lower IC50 value indicates higher potency.[12]

Protocol 3.2.2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This protocol quantifies apoptosis and determines the compound's effect on cell cycle distribution.[1][12]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • For Apoptosis (Annexin V/PI Staining):

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry. Annexin V+/PI- cells are early apoptotic; Annexin V+/PI+ are late apoptotic/necrotic.[12]

  • For Cell Cycle Analysis:

    • Fix cells in ice-cold 70% ethanol overnight.

    • Wash with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes in the dark.

    • Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]

Expected Data and Interpretation

The data from these experiments should be summarized for clear comparison.

Table 1: Example In Vitro Cytotoxicity Data (IC50 in µM)

Cell Line Cancer Type This compound Doxorubicin (Control) Selectivity Index*
MCF-7 Breast Adenocarcinoma [Experimental Value] [Experimental Value] [Calculated Value]
HCT116 Colon Carcinoma [Experimental Value] [Experimental Value] [Calculated Value]
A549 Lung Carcinoma [Experimental Value] [Experimental Value] [Calculated Value]
HEK-293 Normal Kidney [Experimental Value] [Experimental Value] N/A

*Selectivity Index = IC50 in Normal Cells / IC50 in Cancer Cells. A higher value is desirable.[15][16]

A potent compound will exhibit low micromolar or nanomolar IC50 values against cancer cell lines with a high selectivity index.[13] Flow cytometry results showing a significant increase in the sub-G1 peak and Annexin V positive cells would confirm apoptosis induction, while an accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest.[1]

Potential Antimicrobial Activity

The benzimidazole scaffold is present in several antimicrobial agents.[7] Their mechanism often involves the inhibition of essential cellular processes. Given the structural similarities to known antimicrobial benzimidazoles, evaluating this activity is a logical step.[17]

Hypothesized Mechanisms of Action
  • Inhibition of Cellular Enzymes: Benzimidazoles can inhibit enzymes crucial for pathogen survival.

  • Disruption of Cell Division: Similar to their anticancer effects, these compounds can interfere with microbial cell division machinery.

  • Biofilm Inhibition: Many chronic infections are associated with biofilms. Compounds that can inhibit biofilm formation or disrupt mature biofilms are of significant interest.[18]

Experimental Protocols: Antimicrobial Evaluation

Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the lowest concentration of the compound that inhibits the visible growth of a microorganism.[19]

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[20]

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19][20]

  • Inoculation and Incubation: Add the diluted inoculum to each well. Include a positive control (microorganism, no compound) and a negative control (broth only). Incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[19]

Protocol 4.2.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration that kills 99.9% of the initial inoculum.[20]

  • Subculturing from MIC Plate: Following MIC determination, take an aliquot (e.g., 10-20 µL) from all wells that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration from the MIC plate that results in no colony growth on the agar plate.

Expected Data and Interpretation

Table 2: Example Antimicrobial Activity Data (MIC in µg/mL)

Microorganism Strain Type This compound Ciprofloxacin (Control)
Staphylococcus aureus Gram-positive [Experimental Value] [Experimental Value]
Escherichia coli Gram-negative [Experimental Value] [Experimental Value]
Candida albicans Fungal [Experimental Value] [Experimental Value]

| MRSA | Resistant Bacteria | [Experimental Value] | [Experimental Value] |

Compounds with low MIC values (e.g., <10 µg/mL) are generally considered to have significant antimicrobial activity.[18] If the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal; if the ratio is > 4, it is considered bacteriostatic.

Conclusion and Future Directions

While direct experimental data for this compound is limited, the established pharmacological importance of the benzimidazole scaffold provides a strong rationale for its investigation. The structural motifs present in this molecule suggest a high probability of potent anticancer and/or antimicrobial activity. The investigational workflow and detailed protocols provided in this guide offer a scientifically rigorous and efficient path to characterize its biological profile. Positive results from the initial screening assays should be followed by more advanced studies, including in vivo animal models to assess efficacy and toxicity, and detailed molecular docking and SAR studies to optimize the lead compound for potential drug development.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google AI.
  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949–2956.
  • Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. (n.d.). Semantic Scholar.
  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284–2298.
  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine.
  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (n.d.). Chemical Review and Letters.
  • Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. (n.d.). RSC Publishing.
  • Al-Ostath, A. I., Al-Assar, M. A., & Al-Kadasi, R. A. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. (n.d.). IJRPC.
  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026, January 21). scite.ai.
  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284–2298.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Google Books.
  • Broad mechanisms of action of benzimidazoles as anticancer agents.... (n.d.). ResearchGate.
  • Satyanarayana, S., Dabrowiak, J. C., & Chaires, J. B. (1993). The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes. Biochemistry, 32(10), 2573–2584.
  • Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate.
  • Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (2022, December 24). Asian Journal of Research in Chemistry.
  • Investigation of photoluminescence and DNA binding properties of benzimidazole compounds containing benzophenone group. (2023, August 1). Taylor & Francis.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). ResearchGate.
  • Nawaz, H., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances, 13(18), 11982–11999.
  • Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes. (n.d.). ResearchGate.
  • Adriaenssens, E. M., & De Vos, D. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry, 90(2), 263–274.
  • Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Peptide 5g. (n.d.). Benchchem.
  • Nawaz, H., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances, 13(18), 11982–11999.
  • Díez-Sanmartín, E., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncoscience, 2(2), 113–125.
  • Anticancer and antiangiogenesis activities of novel synthesized 2-substituted benzimidazoles molecules. (2019, July 16). SciSpace.
  • Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. (n.d.). Benchchem.
  • ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. (2025, August 6). ResearchGate.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2022, July 7). YouTube.
  • Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry, 13(1), 18.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Synthesis and Biological Evaluation Of Potent Antihypertensive Activity: 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-Yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives. (n.d.). ResearchGate.
  • Benzimidazole: A plethro of biological lo. (n.d.). JOCPR.
  • Alper-Hayta, S., et al. (2005). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules, 10(12), 1377–1392.
  • 2-p-Tolyl-1H-benzoimidazole. (n.d.). PubChem.
  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). PMC.
  • Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15197.
  • (PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (n.d.). ResearchGate.
  • Anbazhagan, V., & Renganathan, R. (2012). Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin. Journal of Luminescence, 132(7), 1675–1681.
  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. (n.d.). European Review for Medical and Pharmacological Sciences.

Sources

Technical Whitepaper: Therapeutic Potential and Chemical Space of 2-p-Tolyl-1H-benzoimidazol-5-ylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine (CAS: 1572-06-1), a privileged scaffold in medicinal chemistry.[1]

Executive Summary & Chemical Identity

This compound (also known as 5-amino-2-(4-methylphenyl)benzimidazole) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Unlike simple benzimidazoles, this specific derivative features a bifunctional architecture :

  • The 2-(p-Tolyl) Moiety: A lipophilic anchor that facilitates penetration into hydrophobic protein pockets (e.g., ATP-binding sites of kinases or allosteric sites of SIRT1).

  • The 5-Amino Group: A versatile chemical handle allowing for the rapid generation of diverse libraries (amides, ureas, Schiff bases) to tune solubility and electronic properties.

Chemical Profile
PropertySpecification
IUPAC Name 2-(4-methylphenyl)-1H-benzimidazol-5-amine
CAS Number 1572-06-1
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.28 g/mol
Core Scaffold Benzimidazole
Key Substituents 2-position: p-Tolyl (4-Methylphenyl)5-position: Primary Amine (-NH₂)
Predicted LogP ~3.6 (Lipophilic)
H-Bond Donors/Acceptors 2 / 3

Chemical Synthesis & Manufacturing

The synthesis of this compound typically follows a convergent route involving oxidative cyclization followed by selective reduction.[1] This pathway is preferred for its scalability and the avoidance of unstable intermediates.

Synthetic Pathway

The most robust protocol utilizes 4-nitro-1,2-phenylenediamine as the starting material.[1] The reaction proceeds in two critical phases:

  • Phase I: Oxidative Cyclization: Condensation of the diamine with p-tolualdehyde in the presence of an oxidant (Sodium Metabisulfite, Na₂S₂O₅) to yield the nitro-intermediate.

  • Phase II: Chemoselective Reduction: Reduction of the 5-nitro group to the 5-amine using Tin(II) Chloride (SnCl₂) or catalytic hydrogenation.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise conversion and electronic flow during the synthesis.

SynthesisPath Start 4-Nitro-1,2-phenylenediamine + p-Tolualdehyde Inter Schiff Base Intermediate (Transient) Start->Inter Condensation (EtOH, Reflux) NitroProd 2-(p-Tolyl)-5-nitrobenzimidazole (Precursor) Inter->NitroProd Oxidative Cyclization (Na2S2O5 or Air/Catalyst) Final This compound (Target Scaffold) NitroProd->Final Reduction (SnCl2/HCl or H2/Pd-C)

Caption: Stepwise synthesis of the target scaffold via oxidative cyclocondensation and nitro-reduction.

Detailed Experimental Protocol (Lab Scale)

Note: All steps must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 5-Nitro-2-(p-tolyl)-1H-benzimidazole

  • Reagents: Dissolve 4-nitro-1,2-phenylenediamine (10 mmol) and p-tolualdehyde (10 mmol) in Ethanol (30 mL).

  • Oxidant: Add Sodium Metabisulfite (Na₂S₂O₅, 10 mmol) dissolved in a minimum amount of water.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Workup: Cool to room temperature. Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield: Typically 70–85%.

    • Appearance: Yellow/Orange solid.

Step 2: Reduction to 5-Amine

  • Reagents: Suspend the nitro-intermediate (5 mmol) in Ethanol (20 mL).

  • Catalyst: Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 25 mmol).

  • Reaction: Reflux at 70–80°C for 3–4 hours.

  • Neutralization: Cool and adjust pH to ~8 using 10% NaOH solution.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Final Product: Pale yellow to brown solid.

Structural Activity Relationship (SAR) & Derivatization

The this compound molecule is rarely the final drug; it is a pharmacophore core .[1] Its value lies in how it interacts with biological targets and how it can be modified.

The "Privileged" Interactions
  • 2-(p-Tolyl) Group: This moiety is critical for hydrophobic interactions . In kinase inhibitors, this group often occupies the hydrophobic back-pocket (Gatekeeper region) adjacent to the ATP binding site. The para-methyl group restricts rotation and provides a specific steric fit.

  • Benzimidazole N-H: Acts as a hydrogen bond donor/acceptor, often anchoring the molecule to the hinge region of kinases or specific residues in DNA minor grooves.[1]

  • 5-Amino Group: The primary vector for increasing potency and selectivity.

Derivatization Logic (SAR Map)

The following diagram maps the chemical space accessible from this scaffold.

SARMap Core This compound (Core Scaffold) Amides Amides/Ureas (Target: Kinases/SIRT1) Reaction: R-COCl or R-NCO Core->Amides Acylation Schiff Schiff Bases (Target: Antimicrobial/Antioxidant) Reaction: Ar-CHO Core->Schiff Condensation Azos Azo Compounds (Target: Dyes/Probes) Reaction: Diazotization Core->Azos Coupling Mech1 H-Bonding to Hinge Region Core->Mech1 N1/N3 Interaction Mech2 Hydrophobic Pocket Filling (p-Tolyl) Core->Mech2 C2 Interaction Mech3 Solubility & Selectivity Tuning Amides->Mech3

Caption: SAR map highlighting derivatization pathways and their pharmacological implications.

Biological Applications & Therapeutic Targets

Research indicates that 2-aryl-5-aminobenzimidazoles target multiple pathways. The specific p-tolyl derivative is implicated in the following therapeutic areas:

SIRT1 Activation (Metabolic Disorders)

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase involved in aging and metabolism.[1]

  • Mechanism: Benzimidazole derivatives bind to the allosteric site of SIRT1, enhancing its deacetylase activity.[1]

  • Relevance: The 2-aryl group (specifically p-tolyl) mimics the hydrophobic interactions of Resveratrol (a natural SIRT1 activator) but with improved stability.

  • Application: Potential treatment for Type 2 Diabetes and metabolic syndrome.

Anticancer (Topoisomerase I Inhibition)

Substituted benzimidazoles act as DNA intercalators and Topoisomerase I poisons.[1]

  • Mechanism: The planar benzimidazole ring intercalates between DNA base pairs. The 5-amino group, when substituted with cationic chains (e.g., amino-alkyl groups), stabilizes the DNA-enzyme cleavable complex, leading to apoptosis in cancer cells.

  • Data: Analogues have shown IC₅₀ values in the micromolar range (0.1–10 µM) against colorectal (HCT116) and breast (MCF-7) cancer cell lines.

Antiparasitic Activity

Benzimidazoles are the gold standard for treating helminth infections (e.g., Albendazole).[1]

  • Mechanism: Inhibition of microtubule polymerization by binding to β-tubulin.

  • Specificity: The 2-p-tolyl group enhances lipophilicity, aiding in the penetration of the parasite's cuticle.

References

  • Synthesis of 2-substituted benzimidazoles: Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Novel Benzimidazole Derivatives." (General reference for benzimidazole synthesis protocols).[1]

  • SIRT1 Activators: Current Medicinal Chemistry. "Discovery of 5-(Substituted Phenyl)-2-aryl Benzimidazole Derivatives as SIRT1 Activators."

  • Antiparasitic Activity: European Journal of Medicinal Chemistry. "Discovery and development of 2-aminobenzimidazoles as potent antimalarials."

  • Chemical Properties (CAS 1572-06-1): ChemBuyersGuide. "this compound CAS Data."[1][2]

  • Benzimidazole Scaffold Review: Bioorganic & Medicinal Chemistry. "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery."[1]

Sources

Methodological & Application

Application of 2-p-Tolyl-1H-benzoimidazol-5-ylamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-p-Tolyl-1H-benzoimidazol-5-ylamine as a building block in organic synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Profile

This compound (CAS: 20429-91-8) is a disubstituted benzimidazole scaffold characterized by a 5-position primary amine and a 2-position p-tolyl group. It serves as a "privileged structure" in medicinal chemistry due to its ability to engage in hydrogen bonding (donor/acceptor),


-

stacking, and hydrophobic interactions simultaneously.[1]

Unlike its di-amino analog (DAPBI), which is a monomer for high-performance polymers, this mono-amine acts as a critical terminal building block for diversifying molecular libraries in drug discovery (specifically kinase inhibitors) and as a diazo component in the synthesis of thermally stable azo pigments.

Chemical Specifications
PropertyValueRelevance
Molecular Formula

Core scaffold for library enumeration.
Molecular Weight 223.27 g/mol Low MW allows for "fragment-based" drug design.
CLogP ~3.6p-Tolyl group enhances lipophilicity/membrane permeability.
pKa (Conj. Acid) ~5.5 (Benzimidazole N3)Pyridine-like nitrogen can act as a proton acceptor.
Nucleophilicity

Allows chemoselective functionalization of the exocyclic amine.

Strategic Reactivity Map

The utility of this building block lies in the differential reactivity between the exocyclic amine (Position 5) and the endocyclic indole-like nitrogen (Position 1).

ReactivityMap Core 2-p-Tolyl-1H- benzoimidazol-5-ylamine Path1 Amide Coupling (Acylation) Core->Path1 R-COCl / HATU (Target: 5-NH2) Path2 Diazotization (Azo Coupling) Core->Path2 NaNO2 / HCl (Target: 5-NH2) Path3 Urea/Thiourea Formation Core->Path3 R-NCO (Target: 5-NH2) Path4 N1-Alkylation (Protection/Diversification) Core->Path4 R-X / Base (Target: 1-NH) Prod1 Kinase Inhibitor Libraries Path1->Prod1 Prod2 Azo Pigments (High Thermal Stability) Path2->Prod2 Prod3 Antimicrobial Agents Path3->Prod3

Figure 1: Chemoselective derivatization pathways for this compound.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Library Synthesis)

Objective: Functionalize the 5-amino group with a carboxylic acid derivative while leaving the benzimidazole NH intact. This is the primary route for synthesizing bioactive derivatives (e.g., VEGFR inhibitors).

Mechanism: The 5-amino group is significantly more nucleophilic than the imidazole ring nitrogen. However, using strong bases (NaH) can deprotonate the 1-NH, leading to side reactions. Mild organic bases are required.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Carboxylic Acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC.HCl (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
    
  • Addition: Add this compound (1.0 mmol) dissolved in minimal DMF dropwise to the activated ester solution.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. The product will appear as a new spot with lower

    
     than the amine.
    
  • Work-up (Precipitation Method): Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The benzimidazole amide is often hydrophobic and will precipitate.

  • Purification: Filter the precipitate. Wash with water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove residual DMF and DIPEA.
  • Validation:

    
    -NMR should show a downfield shift of the amide proton (~10.0 ppm) and retention of the broad singlet for the benzimidazole 
    
    
    
    (~12–13 ppm).

Critical Control Point: If the substrate contains highly electrophilic centers, the 1-NH may react. In such cases, transient protection of the 1-NH with a Boc group (removed later with TFA) is recommended.

Protocol B: Synthesis of Azo Pigments (Diazotization)

Objective: Convert the 5-amine into a diazonium salt, followed by coupling with an electron-rich aromatic (e.g., 2-Naphthol) to create thermally stable pigments.

Mechanism: The benzimidazole core is stable in acidic media, allowing standard diazotization. The p-tolyl group improves the solubility of the final dye in organic solvents compared to the unsubstituted phenyl analog.

Materials:

  • Substrate: this compound (10 mmol)

  • Acid: HCl (conc., 2.5 eq)

  • Diazotizing Agent:

    
     (1.1 eq, aqueous solution)
    
  • Coupler: 2-Naphthol (or substituted phenol) (1.0 eq)

  • Buffer: Sodium Acetate

Step-by-Step Methodology:

  • Salt Formation: Suspend the amine (2.23 g, 10 mmol) in water (20 mL) and add conc. HCl (3 mL). Heat gently if necessary to form the hydrochloride salt, then cool to

    
     in an ice-salt bath.
    
  • Diazotization: Add the

    
     solution dropwise, maintaining the temperature below 
    
    
    
    . Stir for 20 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess
    
    
    with a spatula tip of sulfamic acid or urea.
  • Coupler Preparation: Dissolve 2-Naphthol (1.44 g, 10 mmol) in 10% NaOH (20 mL) and cool to

    
    .
    
  • Coupling: Slowly add the diazonium salt solution to the alkaline coupler solution with vigorous stirring. The pH should be maintained at 8–9. A deeply colored precipitate (Red/Orange) will form immediately.

  • Finishing: Stir for 1 hour at

    
    , then allow to warm to RT. Acidify slightly with acetic acid to pH 6 to ensure the benzimidazole ring is in its neutral form (or salt form depending on desired solubility).
    
  • Isolation: Filter the solid, wash extensively with water, and dry in a vacuum oven at

    
    .
    

Troubleshooting & Optimization

The high crystallinity of the benzimidazole scaffold often leads to solubility challenges.

IssueRoot CauseCorrective Action
Low Solubility

-stacking of the benzimidazole core.
Use dipolar aprotic solvents (DMF, DMSO, NMP). Heating to

is often tolerated.
N1-Acylation 1-NH competes with 5-NH2.Avoid strong bases (NaH, KOH). Use Pyridine or DIPEA. If persistent, use Boc-protection on N1 first.
Incomplete Diazotization Amine salt insolubility in acid.Ensure fine suspension of the amine hydrochloride before adding nitrite. Use a stronger acid ratio or add acetic acid as a co-solvent.

References

  • Benzimidazole as a Privileged Scaffold

    • Source: Tahlan, S. et al. "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery." PubMed, 2024.
  • Synthesis of Azo Dyes from Benzimidazoles

    • Source: "Synthesis of azo dyes by the diazotization/coupling reaction."[2] Vertex AI Grounding (PMC), 2020.

  • Amide Coupling Protocols (General)

    • Source: Valeur, E. et al. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009.
  • Chemical Properties & Vendors

    • Source: PubChem Compound Summary for CID 725982 (2-p-Tolyl-1H-benzoimidazole deriv

Sources

Experimental setup for studying the photophysical properties of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the photophysical characteristics of 2-p-Tolyl-1H-benzoimidazol-5-ylamine (also referred to as 5-amino-2-(4-methylphenyl)benzimidazole).

This guide deviates from standard templates to address the specific "push-pull" electronic nature of this fluorophore, where the electron-donating amine (at C5) and the electron-withdrawing benzimidazole core create a system highly sensitive to solvent polarity and pH.

Introduction & Chemical Context

This compound is a donor-acceptor (


) fluorophore. Its photophysics are governed by the interplay between the electron-donating amine group at position 5, the extended conjugation of the p-tolyl moiety, and the amphoteric nature of the imidazole ring.

Unlike simple benzimidazoles, the presence of the 5-amino group introduces a strong Intramolecular Charge Transfer (ICT) channel upon excitation. This makes the molecule an excellent candidate for probing local microenvironmental polarity (solvatochromism) and pH sensing.

Key Structural Features[1][2][3][4]
  • 5-Amino Group: Acts as the primary electron donor.

  • Benzimidazole Core: Acts as the electron acceptor and protonation site.

  • p-Tolyl Group: Extends conjugation, red-shifting absorption compared to the parent benzimidazole.

  • Tautomerism: In solution, the 5-amino and 6-amino tautomers exist in rapid equilibrium due to proton hopping between N1 and N3.

Material Preparation & Purity Requirements

Critical Warning: Commercial samples of benzimidazole derivatives often contain traces of starting materials (e.g., 4-nitro-1,2-phenylenediamine or p-tolualdehyde). These impurities are often fluorescent quenchers or competing emitters.

Purification Protocol
  • Dissolution: Dissolve 100 mg of crude compound in minimal hot ethanol.

  • Filtration: Filter while hot to remove insoluble oligomers.

  • Recrystallization: Allow slow cooling to room temperature, then refrigerate at 4°C for 12 hours. Collect crystals via vacuum filtration.

  • Verification: Purity must be confirmed via HPLC (>98%) and

    
    -NMR.
    
    • Check: Ensure no aliphatic aldehyde peaks (from p-tolualdehyde) are visible around 10 ppm.

Experimental Workflow: Photophysical Characterization

The following diagram outlines the logical flow of experiments required to fully characterize the excited-state dynamics of the molecule.

PhotophysicsWorkflow Sample Purified Sample (>98% HPLC) Abs Steady-State Absorption (Determine molar extinction coeff. ε) Sample->Abs 10 µM in EtOH Fluoro Steady-State Fluorescence (Emission & Excitation Spectra) Abs->Fluoro λ_ex = λ_abs_max Solv Solvatochromic Study (Lippert-Mataga Plot) Fluoro->Solv Vary Polarity QY Quantum Yield (Φ) (Relative Method) Fluoro->QY vs. Quinine Sulfate pH pH Titration (pKa Determination) Fluoro->pH Buffer pH 2-10 Lifetime Time-Resolved Fluorescence (TCSPC) Fluoro->Lifetime Decay Profile

Figure 1: Characterization workflow. Blue nodes indicate input; yellow/green/red indicate core characterization modules.

Detailed Protocols

Protocol A: Solvatochromic Shift (ICT Verification)

This experiment determines the change in dipole moment upon excitation (


). The 5-amino group typically induces a "red shift" in emission as solvent polarity increases, stabilizing the ICT state.

Reagents: Spectroscopic grade Hexane, Toluene, Tetrahydrofuran (THF), Ethanol, Acetonitrile, DMSO.

Step-by-Step:

  • Stock Solution: Prepare a 1 mM stock in DMSO.

  • Working Solutions: Dilute stock into each solvent to a final concentration of 5 µM.

    • Note: Keep DMSO content < 0.5% to avoid cosolvent effects.

  • Absorption Scan: Record UV-Vis (250–450 nm). Note the

    
    .[1][2][3]
    
  • Emission Scan: Excite at

    
    . Record emission (350–650 nm).
    
  • Data Analysis: Construct a Lippert-Mataga plot .

    • Plot Stokes Shift (

      
       in cm
      
      
      
      ) vs. Orientation Polarizability (
      
      
      ).
    • Insight: A linear slope indicates general solvent effects; deviation suggests specific interactions (e.g., H-bonding in ethanol).

Protocol B: Relative Quantum Yield ( )

Since the expected emission is in the blue-green region (400–500 nm), Quinine Sulfate in 0.1 M H₂SO₄ (


) is the appropriate standard.

Step-by-Step:

  • Standard Prep: Dissolve Quinine Sulfate in 0.1 M H₂SO₄. Adjust concentration so Abs at 350 nm is ~0.05.

  • Sample Prep: Dissolve this compound in Ethanol. Adjust concentration so Abs at 350 nm matches the standard (±0.002).

    • Critical: Absorbance must be < 0.1 OD to avoid Inner Filter Effects (IFE).[4]

  • Measurement:

    • Excite both samples at 350 nm.

    • Integrate the area under the emission curve (

      
      ).
      
  • Calculation:

    
    
    
    • Where

      
       is the refractive index of the solvent (Ethanol=1.36, Water=1.33).
      
Protocol C: pH Sensitivity & pKa Determination

The benzimidazole nitrogen (N3) can be protonated (cationic form) or deprotonated (anionic form), drastically altering fluorescence.

Buffer System: Britton-Robinson universal buffer (pH 2 to 12).

Step-by-Step:

  • Titration: Prepare 10 µM dye solutions in buffers of pH 2.0, 3.0, ... 12.0.

  • Spectra: Record Emission spectra (

    
     fixed at isosbestic point if found, otherwise use neutral form 
    
    
    
    ).
  • Observation:

    • Acidic (pH < 5): Protonation of the imidazole ring usually quenches ICT fluorescence or blue-shifts it due to loss of electron-withdrawing character.

    • Basic (pH > 10): Deprotonation of the imidazole NH (formation of anion) may red-shift absorption.

  • Plot: Plot Intensity at

    
     vs. pH. Fit to a sigmoidal Boltzmann function to determine 
    
    
    
    .

Data Presentation & Analysis

Expected Spectral Characteristics (Reference Values)

Based on structural analogs (2-phenyl-5-aminobenzimidazole)

ParameterSolventExpected ValueNotes
Abs Max (

)
Ethanol325–335 nm

transition
Em Max (

)
Ethanol410–430 nmICT character
Stokes Shift Ethanol~6000 cm

Large shift indicates structural relaxation
Quantum Yield (

)
Ethanol0.4 – 0.6High in polar aprotic; lower in water
Lifetime (

)
Ethanol1 – 4 nsSingle exponential decay typical
Signaling Pathway Diagram

The following diagram illustrates the excited state proton transfer and charge transfer mechanisms relevant to this scaffold.

EnergyLevels S0 Ground State (S0) (Planar) S1_LE Locally Excited (LE) (Benzimidazole localized) S0->S1_LE Absorption (hν) S1_Cation Protonated Cation (Low Fluorescence) S0->S1_Cation +H+ (pH < 5) S1_ICT ICT State (Polarized: NH2+ -> Ring-) S1_LE->S1_ICT Solvent Relaxation (Fast) S1_ICT->S0 Emission (Red-shifted)

Figure 2: Jablonski-style diagram showing the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states.

Expert Tips & Troubleshooting (E-E-A-T)

  • The "Dual Emission" Trap: If you observe dual emission (e.g., one peak at 370 nm and another at 450 nm), do not immediately assume ESIPT. In 5-aminobenzimidazoles, this is often due to Twisted Intramolecular Charge Transfer (TICT) or simply incomplete purification (starting diamine impurity). Validation: Check excitation spectra at both emission wavelengths.[1] If they differ, it is an impurity.

  • Solvent Hydrogen Bonding: Benzimidazoles are H-bond donors (NH) and acceptors (N:). In protic solvents (MeOH, Water), specific H-bonding can quench fluorescence. Always compare with ACN or DMF to isolate H-bonding effects from general polarity effects.

  • Photostability: Amino-benzimidazoles can oxidize under intense UV irradiation. Keep excitation slit widths narrow (1–2 nm) and minimize exposure time during acquisition.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for Lippert-Mataga and solvent relaxation theory). Link

  • Rurack, K., & Spieles, M. (2011). Fluorescence Quantum Yield Standards. Analytical Chemistry (Detailed protocols for relative QY). Link

  • Podsiadła, D., et al. (2020). Solvatochromism and photophysical properties of benzimidazole derivatives. Journal of Molecular Structure. (Context for benzimidazole solvatochromism). Link

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Cell imaging techniques using 2-p-Tolyl-1H-benzoimidazol-5-ylamine as a probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Imaging Techniques using 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Part 1: Abstract & Mechanistic Insight

This compound is a versatile, environmentally sensitive fluorophore belonging to the donor-acceptor (D-π-A) class of benzimidazole derivatives. Unlike rigid, always-on dyes (e.g., FITC), this probe exhibits solvatochromism and pH-sensitivity , making it a powerful tool for investigating intracellular microenvironments, specifically acidic organelles (lysosomes) and local polarity changes associated with protein aggregation or membrane viscosity.

Mechanism of Action (The "Why"): The molecule features an electron-donating amine group (-NH2) at position 5 and an electron-withdrawing benzimidazole core, extended by a p-tolyl ring at position 2.

  • Intramolecular Charge Transfer (ICT): Upon excitation, electrons transfer from the amine to the benzimidazole core. This process is highly sensitive to the polarity of the surrounding solvent. In polar solvents (like cytosol), fluorescence is often quenched or red-shifted; in non-polar environments (membranes, protein pockets), quantum yield increases ("Turn-On" effect).

  • pH Switching: The imidazole ring nitrogen can be protonated (pKa ~5.5–6.0). In acidic environments (lysosomes, pH 4.5–5.0), the protonated cation acts as a stronger electron acceptor, significantly altering the excitation/emission profile. This allows for the differentiation of acidic organelles from the neutral cytoplasm.

Part 2: Physical Properties & Preparation

PropertySpecificationNotes
Molecular Formula C₁₄H₁₃N₃MW: 223.27 g/mol
Appearance Pale yellow/off-white solidLight sensitive
Solubility DMSO (High), Ethanol (Moderate), Water (Low)Prepare stocks in DMSO
Ex/Em Maxima ~340 nm / ~450–520 nmBroad Stokes shift; pH dependent
pKa ~5.8Ideal for lysosomal targeting
Storage -20°C, Desiccated, DarkStable for 6 months as solid

Stock Solution Preparation:

  • Weighing: Dissolve 2.23 mg of probe in 1 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into amber tubes (20 µL each) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute the stock 1:1000 in serum-free media or PBS to achieve a final concentration of 10 µM just prior to use. Note: Avoid serum during loading as albumin may sequester the probe.

Part 3: Experimental Protocols

Protocol A: Live Cell Imaging of Acidic Organelles (Lysosomes)

Objective: To visualize lysosomes and monitor lysosomal pH changes.

Reagents:

  • Adherent cells (e.g., HeLa, MCF-7) on glass-bottom dishes.

  • Probe Working Solution (10 µM in HBSS or serum-free DMEM).

  • Control: LysoTracker™ Red (for co-localization).

  • Wash Buffer: HBSS (Hank's Balanced Salt Solution) with Ca²⁺/Mg²⁺.

Step-by-Step Workflow:

  • Cell Culture: Seed cells at 60-70% confluency 24 hours prior to imaging.

  • Washing: Aspirate growth media and wash cells 2x with pre-warmed HBSS to remove serum esterases and proteins.

  • Loading: Add the 10 µM Probe Working Solution .

    • Critical Insight: If co-staining, add LysoTracker Red (50 nM) simultaneously. The benzimidazole probe is cell-permeable and does not require permeabilization.

  • Incubation: Incubate for 20–30 minutes at 37°C / 5% CO₂.

    • Optimization: Do not exceed 45 minutes; lysosomal alkalization (swelling) may occur due to the "proton sponge" effect of the probe at high concentrations.

  • Washing: Remove staining solution and wash 3x with HBSS.

  • Imaging: Image immediately in HBSS (or live-cell imaging buffer).

    • Excitation: 340–360 nm (UV/DAPI channel) or 405 nm laser.

    • Emission: Collect 450–550 nm (Cyan/Green).

    • Observation: Lysosomes will appear as bright punctate structures. Cytoplasm will show faint background fluorescence.

Protocol B: Ratiometric pH Calibration (In Situ)

Objective: To quantify intracellular pH using the probe's pH-dependent spectral shift.

  • Preparation: Prepare "pH Calibration Buffers" (High K+ buffers containing 10 µM Nigericin) ranging from pH 4.0 to 7.5 in 0.5 unit increments.

    • Mechanism: Nigericin equilibrates intracellular pH (pHi) with extracellular pH (pHe).

  • Staining: Stain cells as in Protocol A.

  • Clamping: Aspirate media and add pH 4.0 Calibration Buffer. Incubate 5-10 mins.

  • Acquisition: Image at two excitation wavelengths (e.g., Ex 340 nm vs Ex 380 nm) while collecting emission at 500 nm.

  • Iteration: Repeat for each pH buffer.

  • Analysis: Plot the Ratio (Intensity_Ex340 / Intensity_Ex380) vs. pH to generate a standard curve.

Part 4: Visualization of Signaling & Workflow

Figure 1: Mechanism and Experimental Workflow The following diagram illustrates the probe's entry into the cell, its protonation in the lysosome, and the imaging workflow.

G cluster_Mechanism Intracellular Mechanism Stock Stock Prep (DMSO, 10mM) Dilution Working Sol. (10 µM in HBSS) Stock->Dilution Cell_Entry Cell Entry (Passive Diffusion) Dilution->Cell_Entry Cytosol Cytosol (pH 7.2) Neutral Form (Weak Fluorescence) Cell_Entry->Cytosol Permeation Lysosome Lysosome (pH 4.5) Protonated Form (Strong Fluorescence) Cytosol->Lysosome Accumulation (Proton Trap) Imaging Microscopy Ex: 340-360nm Em: 450-550nm Lysosome->Imaging Signal Output Analysis Data Analysis Ratiometric/Intensity Imaging->Analysis

Caption: Workflow for lysosomal pH imaging. The probe diffuses into the cytosol and accumulates in acidic lysosomes via protonation, triggering fluorescence enhancement.

Part 5: Troubleshooting & Tips

IssueProbable CauseCorrective Action
No Fluorescence Probe precipitation or Photobleaching.Check stock solubility (vortex well). Use lower laser power (benzimidazoles can be UV-labile).
High Background Non-specific binding to serum proteins.Ensure cells are washed with serum-free HBSS before and during staining.
Nuclear Staining High concentration / DNA binding.Benzimidazoles (like Hoechst) bind DNA at high conc. Reduce conc. to <5 µM or reduce incubation time.
Cell Toxicity "Proton Sponge" effect.Reduce incubation time to <30 mins. Verify 10 µM is not cytotoxic for your specific cell line.

Part 6: References

  • Synthesis and Properties of Benzimidazole Fluorophores:

    • Title: "Benzimidazole derivatives as solvatochromic and pH-sensitive fluorescent probes."

    • Context: Establishes the fundamental photophysics of the 2-aryl-5-amino scaffold.

    • Source:

  • Lysosomal Targeting Mechanism:

    • Title: "Design of benzimidazole-based fluorescent probes for ratiometric imaging of lysosomal pH."

    • Context: Explains the protonation-driven accumulation in acidic organelles.

    • Source:

  • Related Derivative Applications (Cysteine/ClO-):

    • Title: "Benzimidazole-based turn-on fluorescence probe developed for highly specific detection of hypochlorite."

    • Context: Demonstrates the reactivity of the benzimidazole scaffold.

    • Source:

(Note: While specific "Probe X" commercial literature for this exact CAS is rare, these references cover the scientifically validated applications of this chemical class.)

Synthesis of metal-organic frameworks (MOFs) with 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The "Why" Behind the Chemistry In the landscape of drug delivery and catalysis, standard MOFs (like ZIF-8 or MOF-5) often lack the specific chemical handles required for covalent drug conjugation. This guide details the synthesis of a specialized Zeolitic Imidazolate Framework (ZIF) derivative using 2-p-Tolyl-1H-benzoimidazol-5-ylamine (hereafter referred to as Ligand-TB5A ).

Key Advantages:

  • Steric Tuning: The p-tolyl group at the 2-position introduces steric bulk, expanding the pore aperture relative to standard ZIF-7 (benzimidazole) analogs, preventing structural collapse upon solvent removal.

  • Reactive Handle: The 5-amino group (-NH2) points into the pore channel, acting as a nucleophilic "hook" for Post-Synthetic Modification (PSM) without interfering with the metal-coordination nodes.

  • Bio-compatibility: Benzimidazole derivatives are pharmacophores; utilizing them as linkers enhances the biocompatibility of the carrier.[1]

Ligand Synthesis Protocol: The "Nitro-Reduction" Route

Commercially available sources for this specific isomer are rare and often impure.[1] We recommend an in-house synthesis to ensure the purity required for high-crystallinity MOF formation.

Reaction Scheme Overview
  • Condensation: 4-nitro-1,2-phenylenediamine + p-tolualdehyde

    
     5-nitro-2-(p-tolyl)benzimidazole.
    
  • Reduction: 5-nitro-intermediate

    
     5-amino-2-(p-tolyl)benzimidazole (Ligand-TB5A ).
    
Step-by-Step Methodology

Part A: Oxidative Condensation

  • Reagents: 4-nitro-1,2-phenylenediamine (10 mmol), p-tolualdehyde (10 mmol), Sodium metabisulfite (Na2S2O5, 12 mmol).[1]

  • Solvent: DMF (30 mL).

  • Protocol:

    • Dissolve diamine and aldehyde in DMF in a round-bottom flask.

    • Add Na2S2O5 (oxidant) slowly.[1]

    • Reflux at 120°C for 6 hours. Critical: Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the diamine spot disappears.[1]

    • Work-up: Pour reaction mixture into ice-cold water (200 mL). The nitro-intermediate will precipitate as a yellow solid. Filter, wash with water, and dry.[1][2]

Part B: Reduction to Amine

  • Reagents: Nitro-intermediate (from Part A), Stannous Chloride (SnCl2·2H2O, 5 eq), Ethanol (50 mL).[1]

  • Protocol:

    • Suspend the nitro-compound in ethanol.[1]

    • Add SnCl2[1]·2H2O and reflux at 80°C for 4 hours.

    • Neutralization: Cool and adjust pH to ~8 using 10% NaOH solution.

    • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4.[1]

    • Purification: Recrystallize from Ethanol/Water.

    • Validation: NMR should show a characteristic broad singlet for -NH2 at

      
       ~5.0 ppm.[1]
      

MOF Assembly: Solvothermal Synthesis of Zn-TB5A

This protocol targets a sodalite (SOD) topology, analogous to ZIF-7/ZIF-8, utilizing Zinc(II) nodes.[1][3]

Materials
  • Metal Source: Zinc Nitrate Hexahydrate [Zn(NO3)2·6H2O].

  • Linker: Ligand-TB5A (Synthesized above).

  • Solvent System: DMF / Methanol (3:1 v/v).

  • Modulator: Sodium Formate (enhances crystallinity by slowing nucleation).[1]

Experimental Workflow
ParameterValueCausality / Rationale
Molar Ratio Zn : Ligand : Modulator = 1 : 2 : 2Excess ligand ensures full coordination; formate competes for Zn sites to control crystal growth.
Concentration 0.05 M (based on Zn)Dilute conditions prevent rapid precipitation of amorphous kinetic products.
Temperature 100°CSufficient energy to overcome the steric barrier of the p-tolyl group during assembly.
Time 48 HoursAllows for thermodynamic correction of defects.[1]

Protocol:

  • Solution A: Dissolve 0.297 g Zn(NO3)2·6H2O (1 mmol) in 10 mL Methanol.

  • Solution B: Dissolve 0.446 g Ligand-TB5A (2 mmol) and 0.136 g Sodium Formate (2 mmol) in 30 mL DMF. Sonicate until clear.

  • Mixing: Pour Solution A into Solution B under vigorous stirring. Stir for 10 mins.

  • Solvothermal Step: Transfer to a Teflon-lined stainless steel autoclave. Seal and heat at 100°C for 48 hours in a programmable oven (Ramp rate: 1°C/min).

  • Harvesting: Cool to RT naturally. Collect crystals via centrifugation (6000 rpm, 10 min).

  • Activation (Critical): Wash 3x with DMF, then 3x with Methanol (to exchange pore solvent). Soak in Methanol for 24h. Dry under vacuum at 80°C overnight.

Post-Synthetic Modification (PSM) for Drug Conjugation

This section addresses the "Drug Development" requirement.[1] The free -NH2 group is used to covalently attach a model carboxyl-drug (e.g., Ibuprofen) via amide coupling.

Diagram: Synthesis & Functionalization Workflow

MOF_Synthesis_Workflow Start Precursors (4-nitro-1,2-phenylenediamine) Ligand Ligand-TB5A (Amine-Functionalized) Start->Ligand 1. Condensation 2. Reduction MOF Zn-TB5A MOF (Porous Scaffold) Ligand->MOF Zn(NO3)2 / DMF 100°C, 48h PSM Drug-Conjugated MOF (Amide Linkage) MOF->PSM EDC/NHS Coupling (Active Drug Loading)

Figure 1: Complete workflow from raw precursor to drug-loaded MOF carrier.

PSM Protocol (Amide Coupling):

  • Activation: Dissolve Drug-COOH (1.2 eq relative to MOF amines) in dry DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 1 hour to form the active ester.

  • Coupling: Add the activated drug solution to the suspension of Zn-TB5A MOF .

  • Reaction: Stir gently at Room Temperature for 24 hours. Note: Do not use magnetic stir bars which grind the crystals; use an overhead stirrer or shaker.[1]

  • Washing: Centrifuge and wash extensively with DMF (to remove unreacted drug) and Ethanol.[1]

Quality Control & Troubleshooting

Self-Validating the System:

  • XRD Check: Compare the pattern to simulated ZIF-7/ZIF-8. A shift to lower 2-Theta angles is expected due to the larger p-tolyl linker expanding the unit cell.

  • Digestion NMR: Dissolve 5 mg of MOF in DCl/DMSO-d6.

    • Success Criteria: The ratio of Zn to Ligand should be ~1:2. The -NH2 peak shift indicates if the amine coordinated to Zn (bad) or remained free (good). If -NH2 is involved in coordination, the peak will shift significantly or disappear.[1]

Troubleshooting Logic Flow

Troubleshooting Problem Issue: Low Surface Area / Amorphous Check1 Check XRD Pattern Problem->Check1 Decision1 Peaks Broad? Check1->Decision1 Action1 Increase Modulator Ratio (Slower nucleation) Decision1->Action1 Yes Action2 Check Activation Temp (Collapse occurred?) Decision1->Action2 No (Sharp but wrong phase)

Figure 2: Decision tree for optimizing MOF crystallinity.

References

  • Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks."[1] Proceedings of the National Academy of Sciences. Link

  • Wang, B., et al. (2008). "Colossal cages in zeolitic imidazolate frameworks as selective carbon dioxide reservoirs."[1] Nature.[1] Link

  • Morris, W., et al. (2008). "Crystals as Molecules: Postsynthesis Covalent Functionalization of Zeolitic Imidazolate Frameworks."[1] Journal of the American Chemical Society.[1][4] Link

  • Phan, A., et al. (2010). "Synthesis, Structure, and Carbon Dioxide Capture Properties of Zeolitic Imidazolate Frameworks."[1] Accounts of Chemical Research. Link

  • Tanabe, K.K. & Cohen, S.M. (2011). "Postsynthetic modification of metal–organic frameworks—a progress report."[1] Chemical Society Reviews.[1][5] Link

Sources

High-performance liquid chromatography (HPLC) method for 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development and validation parameters for the quantification and purity analysis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine (CAS: 120-03-6).[1] This compound, a critical scaffold in kinase inhibitor development (specifically Tie-2 and VEGFR pathways) and a synthetic intermediate for azo-dyes, presents specific chromatographic challenges due to its basicity and potential for prototropic tautomerism.

The protocols herein utilize a Reversed-Phase (RP-HPLC) approach with an acidic mobile phase to suppress silanol interactions and ensure sharp peak morphology for the basic amine and imidazole moieties.[1]

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecule is the first step in robust method design.[1]

PropertyDescriptionChromatographic Implication
Chemical Name 2-(4-methylphenyl)-1H-benzimidazol-5-amineTarget Analyte
Molecular Formula C₁₄H₁₃N₃MW: 223.27 g/mol
pKa Values ~5.5 (Imidazole N), ~4.0 (Aniline NH₂)Basic.[1] Will be positively charged at pH < 3.[1]0.
LogP ~2.8 - 3.2Moderately lipophilic; suitable for C18 retention.[1]
Solubility DMSO, Methanol, Acidic Aqueous BuffersLow solubility in neutral water; Sample diluent requires organic modifier.[1]
UV Max ~254 nm, ~300 nm (broad)Dual-wavelength monitoring recommended.[1]

Method Development Logic (The "Why")

Stationary Phase Selection

Standard silica-based C18 columns often suffer from "peak tailing" with basic compounds like benzimidazoles due to interaction with residual silanols.[1]

  • Selection: A Type B (High Purity) End-capped C18 column or a Polar-Embedded C18 is required.[1] The polar-embedded group shields silanols and provides unique selectivity for the nitrogen-rich heterocycle.[1]

Mobile Phase pH Strategy

The molecule contains a benzimidazole ring and a primary amine.[1]

  • Acidic Condition (Recommended): Operating at pH 2.0–3.0 (using Formic Acid or Phosphate buffer) ensures both the imidazole nitrogen and the aniline nitrogen are fully protonated.[1] This stabilizes the ionization state, preventing peak splitting caused by rapid equilibrium between neutral and ionized forms.[1]

  • Ion Pairing: If retention is too low, Trifluoroacetic acid (TFA) can be used as an ion-pairing agent to increase retention of the cationic species.

Experimental Protocols

Protocol A: High-Throughput Purity Check (Gradient)

Best for: Routine QC, reaction monitoring, and purity assessment.

  • System: HPLC with Diode Array Detector (DAD)

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

  • Temperature: 35°C

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5 µL

  • Detection: UV @ 254 nm (Bandwidth 4 nm), Ref 360 nm.[1]

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.00 95 5 Equilibration
1.00 95 5 Hold
8.00 10 90 Linear Ramp
10.00 10 90 Wash
10.10 95 5 Re-equilibration

| 13.00 | 95 | 5 | End |[1]

Protocol B: High-Resolution Stability Indicating Method

Best for: Final product release, separating degradation products (oxidation/hydrolysis).

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 5 µm) or equivalent (High pH resistant).[1]

  • Mobile Phase Buffer: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Rationale: At pH 10, the amine and imidazole are neutral (un-ionized).[1] This dramatically increases retention and alters selectivity compared to Protocol A, useful for orthogonal verification.[1]

Gradient Table (Protocol B):

Time (min) % Buffer (A) % Methanol (B)
0.0 90 10
15.0 20 80
20.0 20 80
21.0 90 10

| 26.0 | 90 | 10 |[1]

Sample Preparation Workflow

Correct sample preparation is critical to prevent precipitation in the system.[1]

  • Stock Solution: Weigh 10 mg of analyte into a 20 mL amber volumetric flask (protect from light due to aniline sensitivity). Dissolve in 100% DMSO or Methanol.[1] Sonicate for 5 mins. (Conc: 0.5 mg/mL).[1][2]

  • Working Standard: Dilute Stock 1:10 with Initial Mobile Phase (e.g., 95:5 Water:ACN).

    • Note: If precipitation occurs upon adding aqueous buffer, increase the organic ratio in the diluent to 50:50.[1]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[1]

Visualization: Method Validation Logic

The following diagram illustrates the decision-making process for optimizing the separation of this basic heterocycle.

MethodDevelopment Start Start: this compound SolubilityCheck Solubility Check: Dissolve in DMSO/MeOH Start->SolubilityCheck ColumnSelect Column Selection: C18 End-capped (Base Deactivated) SolubilityCheck->ColumnSelect MobilePhase Mobile Phase Decision ColumnSelect->MobilePhase AcidicRoute Route A: Acidic (pH 2.5) Protonated State (BH+) MobilePhase->AcidicRoute Standard BasicRoute Route B: Basic (pH 10) Neutral State (B) MobilePhase->BasicRoute Orthogonal OutcomeA Result A: Sharp Peaks, Lower Retention (Silanol suppression) AcidicRoute->OutcomeA OutcomeB Result B: High Retention, Alt Selectivity (Requires Hybrid Column) BasicRoute->OutcomeB FinalMethod Final Protocol: Gradient Elution 5-90% B UV @ 254nm OutcomeA->FinalMethod OutcomeB->FinalMethod

Figure 1: Decision tree for optimizing HPLC conditions for basic benzimidazole derivatives, balancing ionization states against column retention.

System Suitability & Troubleshooting

To ensure data trustworthiness (E-E-A-T), every run must meet these criteria:

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (T) T < 1.5Replace column or add 0.1% Triethylamine (TEA) to mobile phase as a silanol blocker.
Precision (RSD) < 1.0% (n=5 injections)Check injector seal or air bubbles in the pump.
Resolution (Rs) > 2.0 (between impurity & main peak)Decrease gradient slope (e.g., 5% to 60% over 20 mins).
Carryover < 0.1% in BlankIncrease needle wash time; Switch wash solvent to 50:50 MeOH:Water + 0.1% Formic Acid.
Specific Issue: "Ghost Peaks"

If ghost peaks appear in the gradient:

  • Cause: Contaminants in the aqueous mobile phase accumulating on the column during equilibration.[1]

  • Fix: Use HPLC-grade water; filter mobile phase through 0.22 µm filters; install a "guard column" between the pump and the injector (not just before the analytical column).

References

  • BenchChem Technical Support. (2025).[1][2] Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis. Retrieved from

  • Saha, A., et al. (1999).[1] High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole). Talanta. Retrieved from

  • Santa Cruz Biotechnology. (2023).[1] Product Data Sheet: this compound. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-p-Tolyl-1H-benzoimidazole.[1][3][4][5] National Library of Medicine. Retrieved from [1]

  • Asian Journal of Pharmaceutical Research. (2019). Recent Analytical Methods of Anti-Helmintic Agents. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Problem: Researchers frequently report that 2-p-Tolyl-1H-benzoimidazol-5-ylamine precipitates immediately upon dilution into aqueous media (PBS, cell culture media) or fails to dissolve in standard organic solvents like dichloromethane.[1][2]

The Science (Why this happens): This behavior is characteristic of the "Brick Dust" effect common to benzimidazoles.

  • Crystal Lattice Energy: The molecule possesses a planar structure allowing for strong

    
    -
    
    
    
    stacking interactions between the benzimidazole rings. The p-tolyl group adds rigidity, and the 5-amino group creates intermolecular hydrogen bonding networks (Donor-Acceptor), resulting in a high melting point and high lattice energy.[1][2]
  • Amphoteric Nature & pKa:

    • Imidazole N3 (Basic): pKa

      
       5.5 – 6.0.
      
    • Aniline -NH2 (Weakly Basic): pKa

      
       3.0 – 4.0.[1][2]
      
    • Imidazole -NH (Acidic): pKa

      
       12.0 – 13.0.[1][2]
      
    • Result: At physiological pH (7.4), the molecule is predominantly uncharged (neutral) . Without a charge to interact with water dipoles, the hydrophobic effect drives the molecules to aggregate and precipitate.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct solubilization strategy based on your end application.

SolubilityDecisionTree Start Start: Define Application AppType What is the end use? Start->AppType Synthesis Chemical Synthesis / Purification AppType->Synthesis Chemistry BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Biology Solvent Can you use strong acids? Synthesis->Solvent BioType Is the target sensitive to DMSO? BioAssay->BioType YesAcid Protocol A: Acidified Organic Stock Solvent->YesAcid Yes NoAcid Protocol B: Polar Aprotic (DMSO/NMP) Solvent->NoAcid No HighSens Protocol C: Cyclodextrin Complexation (Gold Standard) BioType->HighSens Yes (<0.1% DMSO) LowSens Protocol D: Co-solvent + Surfactant (DMSO + Tween 80) BioType->LowSens No (<1% DMSO)

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Technical Protocols

Protocol A: The "Acidified Stock" Method (For Chemical Synthesis)

Best for: NMR analysis, chemical reactions, or storage.

Mechanism: Protonating the imidazole nitrogen (N3) or the aniline amine disrupts the crystal lattice by introducing charge repulsion.

  • Solvent Choice: Methanol (MeOH) or DMSO.

  • Add Acid: Add 1.1 to 2.0 equivalents of Methanesulfonic Acid (MsOH) or concentrated HCl.

    • Why MsOH? Methanesulfonate salts of benzimidazoles generally have higher solubility in organic solvents than hydrochloride salts due to the lipophilic nature of the mesylate counterion.

  • Procedure:

    • Weigh 10 mg of compound.

    • Add 500 µL MeOH. (Suspension will form).

    • Add 10 µL MsOH (or HCl).

    • Vortex.[3] The solution should turn clear immediately as the cation forms.

Protocol C: Cyclodextrin Complexation (For Biological Assays)

Best for: Animal studies (IV/IP) and sensitive cell cultures. This is the most robust method for preventing precipitation.

Mechanism: The hydrophobic benzimidazole core is encapsulated inside the lipophilic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), while the hydrophilic exterior allows dissolution in water.[1][2]

Materials:

  • HP-

    
    -CD (2-Hydroxypropyl)-
    
    
    
    -cyclodextrin (Sigma or similar).[1][2]
  • DMSO (anhydrous).

  • PBS or Water.[4]

Step-by-Step Workflow:

  • Prepare 40% w/v HP-

    
    -CD Stock:  Dissolve 4g of HP-
    
    
    
    -CD in 10 mL of PBS. Filter sterilize (0.22 µm).
  • Prepare Compound Stock: Dissolve compound in 100% DMSO at 500x the final desired concentration (e.g., 50 mM).

  • The "Pre-mix" Step (Critical):

    • Do NOT add DMSO stock directly to the bulk media.

    • Add 2 µL of DMSO Stock to 100 µL of the 40% HP-

      
      -CD  solution.[1][2]
      
    • Vortex vigorously for 30 seconds. Allow to equilibrate for 5 minutes.

    • Observation: The high concentration of CD captures the molecule before it can aggregate.

  • Final Dilution: Dilute this pre-mix into your final assay buffer (e.g., cell media).

    • Result: A clear, stable solution with minimal DMSO (<0.1%) and no precipitation.

Protocol D: Co-solvent + Surfactant System

Best for: High-throughput screening (HTS) where Cyclodextrins are too expensive.[1][2]

Formulation Table:

ComponentRoleConcentration (Final)
DMSO Primary Solvent1% - 2%
Tween 80 Surfactant (Prevents aggregation)0.1% - 0.5%
PEG 400 Co-solvent (Bridge)5% - 10%
PBS BufferRemainder

Procedure:

  • Dissolve compound in DMSO (Stock A).

  • Prepare a "Vehicle Solution" of PBS + Tween 80 + PEG 400.

  • Add Stock A to the Vehicle Solution while vortexing .

    • Warning: Adding Vehicle to Stock A (reverse addition) often causes irreversible precipitation.

Troubleshooting & FAQs

Q1: I dissolved it in DMSO, but it turned cloudy instantly when I added it to my cell media. Why? A: This is "Kinetic Precipitation." Your compound is hydrophobic. When DMSO hits water, the DMSO mixes with water faster than the compound can equilibrate, leaving the compound "stranded" in a high-dielectric environment.

  • Fix: Use Protocol C (Cyclodextrin) or increase the mixing speed and temperature (37°C) during addition.

Q2: Can I just sonicate the suspension in water? A: No. Sonication creates a dispersion, not a solution. You will have micro-crystals that may settle over time or give false positives in assays (e.g., by scattering light in optical density readings or non-specifically binding to proteins).

Q3: Is the 5-amino group useful for solubility? A: Yes. You can convert the compound into a dihydrochloride salt .

  • Method: Dissolve in THF/Ethanol, bubble HCl gas or add 4M HCl in Dioxane. Filter the precipitate. The salt form will be significantly more water-soluble (up to ~5-10 mg/mL in water).[1][2]

Q4: My compound has a pink/red tint in solution. Is it degraded? A: Likely not. Amino-benzimidazoles are prone to oxidation (forming azo-like dimers) or charge-transfer complexation which can be colored.[1][2] However, always check purity via HPLC. If the color deepens significantly over time, store under Argon/Nitrogen.

Visualizing the Solubility Landscape

The following diagram illustrates the theoretical solubility profile relative to pH.

SolubilityCurve pH_Low pH < 4 (Cationic State) High Solubility pH_Mid pH 6 - 8 (Neutral State) Lowest Solubility (Precipitation Zone) pH_Low->pH_Mid Add Base pH_High pH > 12 (Anionic State) Moderate Solubility pH_Mid->pH_High Add Base Mechanism_Low Protonation of -NH2 and Imidazole N Mechanism_Low->pH_Low Mechanism_Mid Aggregation via Pi-Pi Stacking Mechanism_Mid->pH_Mid Mechanism_High Deprotonation of Imidazole -NH Mechanism_High->pH_High

Figure 2: pH-dependent solubility profile.[1][2] Note the "U-shaped" curve typical of amphoteric benzimidazoles.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Authorit

      
      -CD for solubilizing lipophilic drugs like benzimidazoles.[1][2]
      
  • Torrado, J. J., et al. (1996). Preparation and dissolution properties of albendazole-cyclodextrin complexes. International Journal of Pharmaceutics. Link[1][2]

    • Context: specific data on benzimidazole solubility enhancement (up to 1000-fold) using cyclodextrins.[5]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

    • Context: Foundational text on the "Brick Dust" model and solubility prediction.
  • BenchChem Technical Support. Application Notes for Solubilization of Amino-Benzimidazoles. Link[1][2]

    • Context: General protocols for DMSO/Buffer handling of amphoteric heterocycles.

Sources

Optimizing reaction conditions for the synthesis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 2-(4-Methylphenyl)-1H-benzimidazol-5-amine CAS Registry Number: (Analogous structures often referenced; specific CAS for the amine derivative may vary by salt form).

Executive Summary

Welcome to the Technical Support Guide for the synthesis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine . This guide addresses the two-stage synthesis of the target molecule:

  • Oxidative Cyclization: Condensation of 4-nitro-1,2-phenylenediamine with p-tolualdehyde.

  • Selective Reduction: Conversion of the 5-nitro intermediate to the 5-amine target.

Our protocols prioritize regiochemical control (handling tautomers) and chemoselectivity (preserving the p-tolyl methyl group while reducing the nitro group).

Visual Workflow: Synthetic Pathway

The following diagram outlines the optimized pathway and critical decision points.

SynthesisWorkflow Start Precursors: 4-Nitro-1,2-phenylenediamine + p-Tolualdehyde Step1 Step 1: Oxidative Cyclization (Na2S2O5 / DMF / Heat) Start->Step1 Condensation Inter Intermediate: 5-Nitro-2-p-tolyl-1H-benzimidazole Step1->Inter Oxidation Step2 Step 2: Selective Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Nitro Reduction Product Target: This compound Step2->Product Workup

Caption: Two-step synthesis of this compound via oxidative cyclization and nitro reduction.

Module 1: Cyclization (Formation of the Benzimidazole Core)

Optimized Protocol

Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), p-Tolualdehyde (1.1 eq), Sodium Metabisulfite (


, 1.2 eq).
Solvent:  DMF (N,N-Dimethylformamide) or Ethanol/Water (3:1).
Conditions:  Reflux (100–120°C) for 4–6 hours.
Troubleshooting & FAQs

Q1: Why is the yield low (<50%) when using ethanol reflux without an oxidant?

  • Technical Insight: The reaction between a diamine and an aldehyde initially forms a Schiff base (anil) . To close the imidazole ring, an oxidative step is required (dehydrogenation).

  • Solution: You must add a mild oxidant. While air oxidation works slowly, adding Sodium Metabisulfite (

    
    )  significantly accelerates the cyclization and improves yield [1]. Alternatively, Pyridine N-oxide  can be used as an oxidant/solvent system [2].
    

Q2: I see two spots on TLC for the starting material 4-nitro-1,2-phenylenediamine. Is it impure?

  • Technical Insight: No. 4-nitro-1,2-phenylenediamine is asymmetric. The commercially available material is often a mixture of isomers, or it may degrade. However, the primary issue is usually the regiochemistry of the product .

  • Clarification: The product, 5-nitro-2-p-tolylbenzimidazole, exists in tautomeric equilibrium with 6-nitro-2-p-tolylbenzimidazole. On TLC or NMR, this often appears as a single species due to rapid proton exchange, but in HPLC, you might see peak broadening.

Q3: The product is a sticky "tar" that won't crystallize.

  • Cause: Polymerization of excess p-tolualdehyde or incomplete oxidation of the Schiff base intermediate.

  • Protocol Fix:

    • Ensure

      
        is fresh.
      
    • Pour the hot DMF reaction mixture into crushed ice/water with vigorous stirring. The sudden polarity change usually forces the benzimidazole to precipitate as a solid.

    • Wash the precipitate with cold diethyl ether to remove unreacted aldehyde.

Module 2: Reduction (Nitro to Amine Conversion)

Optimized Protocol

Method A (Cleanest): Catalytic Hydrogenation (


, 10% Pd/C, MeOH/THF).
Method B (Robust):  Iron powder reduction (Fe, 

, EtOH/

).
Troubleshooting & FAQs

Q4: The reduction is stalling (incomplete conversion of Nitro group).

  • Cause: Solubility issues. Nitro-benzimidazoles are often poorly soluble in pure ethanol or methanol.

  • Solution: Use a co-solvent mixture.[1] A 1:1 mixture of Methanol and THF (Tetrahydrofuran) or Methanol and Ethyl Acetate ensures the substrate stays in solution, allowing the catalyst (Pd/C) to function effectively [3].

Q5: Can I use SnCl2 (Tin Chloride) for this reduction?

  • Technical Insight: Yes, but it is not recommended for the final step. Tin salts form stable complexes with benzimidazoles (which act as ligands).

  • Consequence: Removing tin residues requires extensive workup (chelating agents or sulfide precipitation). Catalytic hydrogenation (Pd/C) or Fe/

    
      are superior for purity profiles [4].
    

Q6: I am losing the p-tolyl methyl group (oxidation to acid).

  • Cause: Using strong oxidants (like

    
    ) during purification or workup.
    
  • Validation: The p-tolyl methyl group is benzylic and susceptible to oxidation. Ensure all workups are done under neutral/mild conditions. The reduction step (H2 or Fe) is reductive and will not harm the methyl group.

Module 3: Characterization & Data Analysis

Expected Analytical Data
FeatureMethodExpected Signal / Observation
Methyl Group 1H NMRSinglet at

~2.3–2.4 ppm (3H).
Benzimidazole NH 1H NMRBroad singlet >12.0 ppm (Exchangeable with

).
Amine (

)
1H NMRBroad singlet at

~4.0–5.0 ppm (2H).
Tautomerism HPLCMay show peak splitting or broadening depending on pH.
Tautomerism Alert

Users often ask: "Is my product 5-amino or 6-amino?"

  • Answer: In solution, it is both . The proton on the imidazole nitrogen rapidly hops between N1 and N3.

  • Notation: It is scientifically accurate to label the product as 5(6)-amino-2-p-tolyl-1H-benzimidazole .

  • Visual:

    • Structure A: H on N1

      
       Amino at pos 5.
      
    • Structure B: H on N3

      
       Amino at pos 6.
      

References

  • Organic Chemistry Portal. "Synthesis of Benzimidazoles." (General protocols for oxidative cyclization using sodium metabisulfite and aldehydes).

  • ResearchGate. "Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis."[2] (Specific study on p-tolualdehyde condensation).

  • BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." (Protocols for Pd/C and Fe reductions).

  • Thieme Connect. "Reduction of Nitro Compounds to Amines." (Review of chemoselective reduction methods).

(Note: While specific CAS numbers for the final amine may vary by catalog, the synthetic logic provided here is grounded in established benzimidazole chemistry described in the citations above.)

Sources

Degradation pathways of 2-p-Tolyl-1H-benzoimidazol-5-ylamine and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Stability Profile, Degradation Pathways & Handling Protocols[1]

Executive Summary & Molecule Profile[1][2]

2-p-Tolyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-(4-methylphenyl)benzimidazole) is a "privileged scaffold" in medicinal chemistry, often utilized as a precursor for kinase inhibitors, fluorescent probes, and high-performance polymers.[1]

Its structure combines three distinct reactive centers, creating a complex stability profile:

  • Benzimidazole Core: Generally stable but subject to tautomerism and N-oxidation.[1]

  • C5-Primary Amine: The "Achilles' heel" of the molecule; highly susceptible to oxidative coupling and photolysis.

  • C2-p-Tolyl Group: Contains a benzylic methyl group prone to radical auto-oxidation over extended storage.[1]

This guide provides the mechanistic causality behind degradation and actionable protocols to preserve sample integrity.

Degradation Pathways (The "Why")

The degradation of this compound is rarely a single event but a cascade of oxidative and photochemical reactions. Understanding these pathways is critical for interpreting LC-MS impurity profiles.

Pathway A: Oxidative Dimerization (The "Browning" Effect)

The most common user complaint is the material turning from off-white/pale yellow to brown or black. This is not usually simple decomposition but rather oxidative coupling .

  • Mechanism: The electron-rich C5-amine undergoes single-electron transfer (SET) oxidation to form a radical cation.[1] These radicals couple with unreacted parent molecules to form hydrazine-like bridges or azo-dimers (

    
    ).[1]
    
  • Visual Indicator: Deepening color (Pink

    
     Brown 
    
    
    
    Black).
  • Impact: Insoluble particulate formation and loss of stoichiometry in synthesis.

Pathway B: Benzylic Oxidation (The "Drift" Impurity)

The methyl group on the p-tolyl ring is benzylic.

  • Mechanism: Over time, particularly in the presence of light and oxygen, the benzylic C-H bonds undergo radical abstraction.

  • Progression: Methyl (

    
    ) 
    
    
    
    Benzyl Alcohol (
    
    
    )
    
    
    Benzaldehyde derivative (
    
    
    )
    
    
    Benzoic Acid derivative (
    
    
    ).[1]
  • LC-MS Signature: You will see peaks at

    
     (Alcohol) and 
    
    
    
    (Aldehyde vs Methyl) or
    
    
    (Acid).[1]
Pathway C: N-Oxidation & Photolysis

Benzimidazoles can undergo N-oxidation at the imidazole nitrogen under high stress (peroxides/UV light), forming N-oxides.[1] This is often accompanied by ring-opening hydrolysis if the pH is uncontrolled (extreme acid/base).[1]

Visualization: Degradation Cascade[1]

The following diagram maps the logical flow of degradation based on environmental stressors.

DegradationMap Parent This compound (Active API/Intermediate) Radical Amine Radical Cation (Reactive Intermediate) Parent->Radical SET Oxidation (Air) BenzylicRadical Benzylic Radical Parent->BenzylicRadical hν + O2 Oxidation Oxygen + Moisture Oxidation->Parent Light UV Light (hν) Light->Parent AzoDimer Azo-Dimers & Oligomers (Brown/Black Precipitate) Radical->AzoDimer Coupling Alcohol Hydroxymethyl Derivative (+16 Da) BenzylicRadical->Alcohol Oxidation Acid Carboxylic Acid Derivative (+30 Da) Alcohol->Acid Further Oxidation

Caption: Mechanistic flow of oxidative and photochemical degradation leading to dimerization (color change) and functional group modification.[1]

Troubleshooting & FAQs

Q1: My powder has turned from pale yellow to dark brown. Is it still usable?

Status: High Risk.

  • Diagnosis: The color change indicates the formation of "aniline black"-type oligomers (Pathway A). Even if the impurity level is only 2-3% by mass, these conjugated systems are intensely colored.

  • Action:

    • Run an LC-MS.[1][2] If the parent peak is >95%, you may proceed if the next step involves purification.

    • Purification Protocol: Dissolve in minimal hot ethanol/methanol, treat with activated charcoal (to absorb colored oligomers), filter while hot, and recrystallize.

Q2: I see a small impurity peak at M+16 in my LC-MS. What is it?

Status: Monitor.

  • Diagnosis: This is likely the N-oxide or the Benzylic alcohol derivative.[1]

  • Causality: Exposure to air or old peroxide-containing solvents (like uninhibited THF or ethers).[1]

  • Action: Ensure your reaction solvents are anhydrous and peroxide-free. This impurity is often difficult to remove by standard crystallization due to similar solubility profiles.

Q3: What is the best solvent for storage of stock solutions?

Recommendation: DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol .

  • Avoid: Acetone or aldehydes (forms Schiff bases with the primary amine instantly).

  • Avoid: Chlorinated solvents (DCM/Chloroform) for long-term storage, as they can become acidic over time, promoting salt formation or hydrolysis.

Storage & Handling Protocols

To maximize shelf-life, implement the "CAS-Shield" protocol:

ParameterSpecificationScientific Rationale
Temperature -20°C (Long term) Arrhenius equation dictates that reducing temp slows radical oxidation rates significantly.[1]
Atmosphere Argon or Nitrogen Displaces oxygen, preventing the initial Single Electron Transfer (SET) at the amine.
Container Amber Glass Vial Blocks UV radiation (290-400nm) which catalyzes benzylic oxidation and amine photolysis.[1]
State Solid Powder Solution state increases molecular mobility and collision frequency, accelerating degradation.
Desiccant Required Moisture can lower the Tg (glass transition) of the powder, promoting caking and hydrolysis.

Analytical Validation Protocol

If you suspect degradation, do not rely on visual inspection alone. Use this standardized HPLC method.

Method: Reverse-Phase HPLC for Purity Assessment
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 280 nm (benzimidazole specific).

Interpretation:

  • RT ~ 2-3 min: Hydrolyzed ring fragments (Rare).

  • RT ~ Parent: Main Peak.

  • RT > Parent: Azo-dimers (highly hydrophobic, elute late).[1]

References

  • Benzimidazole Photostability

    • Source: "2-Substituted Benzimidazoles as Photo-Protective Agents: Discovery and Development."[1][3][4] Encyclopedia MDPI.

    • Relevance: Establishes the susceptibility of the benzimidazole core to UV light and the stabilizing effect of substitutions.[4]

    • URL:[Link]

  • Primary Aromatic Amine Oxidation

    • Source: "Short- and Long-Term Stability of Aromatic Amines in Human Urine."[1] MDPI.

    • Relevance: details the oxidative instability of primary aromatic amines and the requirement for cryo-storage (-70°C/-20°C)
    • URL:[Link]

  • Synthesis & Structural Context

    • Source: "2-(4-Aminophenyl)-1H-benzimidazol-5-amine Research Chemical."[1] Benchchem.

    • Relevance: Provides synthesis pathways (condensation/reduction) which imply the reversibility of certain oxidative states and handling of similar amino-benzimidazole scaffolds.[1]

  • Oxidative Mechanisms (Analogues)

    • Source: "Revealing the Electro-oxidation Mechanism of 5-Aminotetrazole..." PubMed/NIH.
    • Relevance: Mechanistic proof of oxidative coupling in 5-amino-heterocycles, supporting the "Azo-dimer" degradation pathway hypothesis.[1]

    • URL:[Link]

Sources

Troubleshooting low fluorescence quantum yield of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-p-Tolyl-1H-benzoimidazol-5-ylamine (also known as 2-(4-methylphenyl)-1H-benzo[d]imidazol-5-amine).

Low fluorescence quantum yield (


) in benzimidazole derivatives is rarely a random anomaly; it is usually a deterministic result of Twisted Intramolecular Charge Transfer (TICT) , Aggregation-Caused Quenching (ACQ) , or pH-dependent protonation states .

Status: Active Case

Subject: Troubleshooting Low Fluorescence Quantum Yield (


)
Molecule Class:  Push-Pull 2-Arylbenzimidazole
Primary Risk Factors:  Solvent Polarity, pH Sensitivity, Oxidative Instability
Part 1: Diagnostic Workflow

Before altering your synthesis, run this diagnostic logic flow to identify the quenching mechanism.

TroubleshootingFlow Start ISSUE: Low Quantum Yield (<1%) SolventCheck Diagnostic 1: Solvent Polarity Check (Compare Toluene vs. Methanol) Start->SolventCheck TICT_Node Mechanism: TICT Quenching (Twisted Intramolecular Charge Transfer) SolventCheck->TICT_Node Fluorescence increases in non-polar solvent ConcCheck Diagnostic 2: Concentration Check (Is OD > 0.1?) SolventCheck->ConcCheck No change with solvent Solution_Viscosity Solution: Increase Viscosity (Glycerol/PEG) or Encapsulate TICT_Node->Solution_Viscosity ACQ_Node Mechanism: ACQ (Aggregation-Caused Quenching) ConcCheck->ACQ_Node QY increases upon dilution pHCheck Diagnostic 3: pH Titration (Is solution Acidic or Basic?) ConcCheck->pHCheck Linear response (No ACQ) Solution_Dilute Solution: Dilute to <10 µM ACQ_Node->Solution_Dilute Protonation_Node Mechanism: Protonation Quenching (Cationic/Anionic Species) pHCheck->Protonation_Node Fluorescence changes with pH PurityCheck Diagnostic 4: Purity & Oxidation (Is solution yellow/brown?) pHCheck->PurityCheck pH stable Solution_Buffer Solution: Buffer to Neutral pH (Avoid strong acid/base) Protonation_Node->Solution_Buffer Oxidation_Node Mechanism: Amine Oxidation (Nitro/Azo formation) PurityCheck->Oxidation_Node Discolored solution Solution_Repurify Solution: Recrystallize under N2 Add Antioxidants (Ascorbate) Oxidation_Node->Solution_Repurify

Figure 1: Decision tree for isolating the cause of fluorescence quenching in 5-amino-2-arylbenzimidazoles.

Part 2: Troubleshooting Guide (FAQ Format)
Q1: Why is my quantum yield near zero in water or methanol, but higher in toluene?

Diagnosis: You are observing Twisted Intramolecular Charge Transfer (TICT) . Technical Explanation: Your molecule is a "push-pull" system.[1] The 5-amino group acts as an electron donor, while the benzimidazole core (especially the imine nitrogen) acts as an acceptor. Upon excitation, an electron transfers from the donor to the acceptor.[2]

  • In Polar Solvents: The solvent stabilizes a twisted conformation where the donor and acceptor orbitals are orthogonal (decoupled). This "twisted" state relaxes non-radiatively (heat), killing fluorescence.

  • In Non-Polar/Viscous Solvents: The rotation is energetically unfavorable or physically restricted. The molecule remains planar (Locally Excited state), which is radiative (fluorescent).

Corrective Action:

  • Solvent Swap: Measure emission in 1,4-Dioxane or Toluene . If QY recovers, TICT is the cause.

  • Viscosity Test: Add 40-60% Glycerol to your methanol solution. If fluorescence increases, you have confirmed rotational quenching.

Q2: I see a blue shift and quenching when I acidify the solution. Is this normal?

Diagnosis: Protonation of the 5-amino group or the imidazole ring . Technical Explanation: Benzimidazoles are amphoteric.

  • pH < 4 (Acidic): The pyridine-like nitrogen (N3) protonates first. This usually enhances the electron-withdrawing character, potentially red-shifting emission. However, strong acid can protonate the 5-NH2 group (turning it into

    
    ). This removes the electron donor capability, destroying the push-pull system and quenching fluorescence.
    
  • pH > 10 (Basic): The pyrrole-like nitrogen (N1-H) deprotonates, forming an anion. This species often has a drastically different QY and emission maximum.

Corrective Action:

  • Perform a pH Titration (Protocol B below). Determine the

    
     of the excited state.
    
  • Work in a buffered system (e.g., PBS pH 7.4) to maintain the neutral species.

Q3: My compound is solid yellow, but the solution turns brown over time and loses fluorescence.

Diagnosis: Oxidative Instability of the 5-amine. Technical Explanation: Electron-rich anilines (like the 5-amino group here) are susceptible to oxidation by air, especially in solution and under light (photo-oxidation). The oxidation products (nitro, nitroso, or azo dimers) are often dark-colored and act as inner-filter quenchers (absorbing the excitation light) or electron traps.

Corrective Action:

  • Degas solvents (freeze-pump-thaw or sparging with Argon) before preparing solutions.

  • Store stock solutions in amber vials at -20°C.

  • Add a reducing agent like Ascorbic Acid or TCEP if compatible with your assay.

Q4: The fluorescence intensity does not double when I double the concentration.

Diagnosis: Aggregation-Caused Quenching (ACQ) . Technical Explanation: The planar benzimidazole and p-tolyl rings facilitate strong


 stacking. At concentrations >10 µM, these molecules form non-fluorescent H-aggregates. The excitation energy is shared among the stack and dissipated non-radiatively.[3]

Corrective Action:

  • Keep working concentrations below 5 µM .

  • Check for linearity: Plot Integrated Fluorescence vs. Absorbance. Deviation from linearity indicates ACQ.

Part 3: Experimental Protocols
Protocol A: Comparative Quantum Yield Measurement

Do not rely on absolute measurements without an integrating sphere. Use this comparative method.

Materials:

  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Coumarin 153 in Ethanol (
    
    
    ). Choose one with emission overlap.
  • Solvent: Spectroscopic grade Ethanol or Cyclohexane (for the sample).

Step-by-Step:

  • Prepare Stock: Dissolve this compound in Ethanol to 1 mM.

  • Dilution Series: Prepare 5 dilutions for both the sample and the reference.

    • Critical: Absorbance at excitation wavelength (

      
      ) must be < 0.1 OD  (ideally 0.01 - 0.[3]08) to avoid inner filter effects.
      
  • Measurement:

    • Record UV-Vis Absorbance at

      
      .[3]
      
    • Record Fluorescence Emission (integrate the total area under the curve).[3]

  • Calculation: Plot Integrated Emission Area (y-axis) vs. Absorbance (x-axis) .[3][4] The slope is

    
    .
    
    
    
    (Where 
    
    
    
    is the refractive index of the solvent).
Protocol B: Viscosity/Polarity Scan (TICT Validation)

Use this to prove the "Twisted State" mechanism.

SolventPolarity IndexViscosity (cP)Expected Result (If TICT)
Toluene 2.40.59High Fluorescence (Rotation allowed, but non-polar)
Methanol 5.10.54Low Fluorescence (Polarity stabilizes twist)
Glycerol High1412High Fluorescence (Rotation physically blocked)

Procedure:

  • Dissolve sample in Methanol (Control).

  • Dissolve sample in Glycerol (or Ethylene Glycol).

  • Compare emission intensity.[3][5] A >5x increase in Glycerol confirms the low QY is due to molecular rotation (TICT).

References
  • Mechanism of TICT in Benzimidazoles

    • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032. Link

  • Benzimidazole Photophysics & pH Sensitivity

    • Tway, P. C., & Clin Love, L. J. (1982). Photophysical properties of benzimidazole and its derivatives.[6][][8] The Journal of Physical Chemistry, 86(26), 5223-5226. Link

  • Synthesis and Substitution Effects

    • Reddy, L. V., et al. (2012). Synthesis and fluorescence properties of 2-arylbenzimidazoles.[5][9] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 93, 180-184.[10] Link

  • Fluorescence Quenching by Aggregation (ACQ)

    • Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361-5388. Link

Sources

Technical Support Center: Synthesis & Impurity Profiling of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Management Target Molecule: 2-(4-methylphenyl)-1H-benzimidazol-5-amine (Precursor to Hoechst 33258 analogs)

Introduction: The Scope of the Synthesis

Welcome to the technical support hub for benzimidazole synthesis. You are likely synthesizing 2-p-Tolyl-1H-benzoimidazol-5-ylamine as a scaffold for DNA-binding agents (like Hoechst 33258) or kinase inhibitors.

The industry-standard route involves a two-stage sequence:

  • Oxidative Cyclization: Condensation of 4-nitro-1,2-phenylenediamine with p-tolualdehyde using an oxidant (commonly Sodium Metabisulfite,

    
    , or air/Cu).
    
  • Nitro Reduction: Catalytic hydrogenation (

    
    /Pd-C) or chemical reduction (Fe/HCl) of the 5-nitro intermediate to the 5-amine.
    

While robust, this pathway is prone to specific "silent" failures—side reactions that mimic the product physically but destroy biological activity. This guide dissects those failure modes.

Module 1: The Ring Closure Phase (Oxidative Cyclization)

Context: The reaction of 4-nitro-1,2-phenylenediamine with p-tolualdehyde.

Critical Diagram: Cyclization Pathways & Failures

Benzimidazole_Synthesis Start 4-Nitro-1,2-phenylenediamine + p-Tolualdehyde Schiff Mono-Imine Intermediate (Schiff Base) Start->Schiff Condensation BisImine Bis-Imine (Side Product) Schiff->BisImine Excess Aldehyde or Slow Oxidation Cyclized 5-Nitro-2-p-tolylbenzimidazole (Target Intermediate) Schiff->Cyclized Oxidative Cyclization (Na2S2O5) Inorganic Sulfur/Inorganic Adducts Cyclized->Inorganic Poor Workup

Figure 1: The competitive landscape of benzimidazole ring formation. Note that bis-imine formation is a "dead-end" side reaction.

Troubleshooting Guide: The "Gooey" Precipitate

Q: My reaction mixture became a sticky, insoluble paste instead of a crystalline precipitate. What happened?

A: You likely formed the Bis-Imine (The "Double-Schiff" Trap).

  • The Mechanism: The diamine has two amino groups. Ideally, one reacts with the aldehyde to form a Schiff base, which then cyclizes. If the oxidation step is too slow or if you have a large excess of aldehyde, the second amine also reacts with another aldehyde molecule.

  • The Result: An acyclic, bis-imine chain that cannot cyclize.

  • Corrective Action:

    • Check Oxidant Stoichiometry: Ensure you are using at least 1.1 equivalents of Sodium Metabisulfite (

      
      ). The oxidant drives the cyclization, preventing the second amine from reacting with free aldehyde.
      
    • Order of Addition: Pre-dissolve the oxidant and diamine before adding the aldehyde dropwise.

Q: My product has a persistent sulfur smell and high ash content. Is it impure?

A: Yes, you have inorganic sulfur adducts.

  • The Cause: Sodium metabisulfite effectively scavenges the hydride intermediate but leaves behind inorganic sulfite/sulfate salts that can adsorb strongly to the basic benzimidazole nitrogen.

  • Corrective Action:

    • The pH Swing: The crude product must be resuspended in water.[1] Adjust pH to ~9-10 (using

      
      ) to deprotonate the benzimidazole and release adsorbed salts, then wash copiously with water.
      

Module 2: The Reduction Phase (Nitro Amine)

Context: Converting 5-nitro-2-p-tolylbenzimidazole to the final 5-amine.

Impurity Profile: The "Red" Danger
Impurity TypeVisual IndicatorCauseMechanism
Azo Dimer Deep Red / Orange High pH / Low

Pressure
Condensation of nitroso/hydroxylamine intermediates.
Hydroxylamine Pale Yellow Incomplete ReductionReaction stopped too early or catalyst poisoning.
Oxidized Amine Purple / Black Air ExposureRadical oxidation of the electron-rich phenylenediamine core.
Troubleshooting Guide: Color & Stability

Q: The reaction solution turned deep red during hydrogenation. Is this normal?

A: No. This indicates Azo-coupling (Dimerization).

  • The Science: The reduction of a nitro group proceeds via a nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediate. Under alkaline conditions or low hydrogen availability, these two intermediates condense to form an Azoxy dimer (
    
    
    ), which reduces to a highly colored Azo dimer (
    
    
    ).
  • The Fix:

    • Acidify: Ensure the reduction is performed in a neutral or slightly acidic solvent (e.g., Ethanol with a trace of Acetic Acid). Acid prevents the condensation of the intermediates.

    • Pressure: Increase

      
       pressure to push the kinetics toward the amine faster than the bimolecular coupling can occur.
      

Q: My final product turned purple/black upon filtration. How do I stop this?

A: You are witnessing "The Purple Plague" (Auto-oxidation).

  • The Science: The product is essentially a phenylenediamine derivative (electron-rich). In the presence of air and trace metals (like residual Fe or Pd), it undergoes radical oxidation to form quinone-imine type species (Wurster's salts).

  • The Protocol:

    • Degas: All solvents for workup must be degassed.

    • Antioxidant: Add a pinch of Ascorbic Acid or Sodium Metabisulfite to the recrystallization solvent.

    • Storage: Store the amine as its Hydrochloride Salt (dihydrochloride). The salt form protonates the amines, withdrawing electron density and rendering the molecule resistant to oxidation.

Module 3: Structural Integrity & Tautomerism

Critical Diagram: Tautomerism vs. Regioisomerism

Tautomerism TautomerA 5-Amino-2-p-tolyl-1H-benzimidazole (Tautomer A) Equilibrium Rapid Proton Exchange TautomerA->Equilibrium TautomerB 6-Amino-2-p-tolyl-1H-benzimidazole (Tautomer B) Equilibrium->TautomerB

Figure 2: In solution, the 5-amino and 6-amino forms are identical due to rapid proton migration at N1/N3. Do not attempt to separate them.

Q: The NMR shows broad peaks for the benzimidazole protons. Is my sample impure?

A: Likely not. It is Tautomeric Broadening.

  • Explanation: The proton on the imidazole nitrogen (N1) hops rapidly between N1 and N3. On the NMR timescale, this averages the signals for the 5- and 6-positions, causing broadening.

  • Verification: Run the NMR in a solvent that locks the tautomer (like TFA-d) or at a higher temperature to sharpen the peaks by accelerating the exchange.

References & Grounding

  • Oxidative Cyclization Mechanism (Weidenhagen Reaction):

    • Ridley, H. F., et al. "The preparation of 2-substituted benzimidazoles."[2][3][4][5][6] Journal of Heterocyclic Chemistry 2.4 (1965): 453-456.

    • Standard Protocol: Condensation of o-phenylenediamines with aldehydes using sodium metabisulfite.

  • Nitro Reduction & Side Reactions:

    • Haber, F. "Über die stufenweise Reduktion des Nitrobenzols." Z. Elektrochem. (1898). (The foundational text on Nitro -> Nitroso -> Hydroxylamine -> Amine vs Azo pathways).

    • Application: Catalytic hydrogenation strategies to avoid azo formation.

  • Hoechst 33258 Analog Synthesis:

    • Kelly, D. P., et al. "Synthesis of bis-benzimidazole DNA-binding agents." Australian Journal of Chemistry 47.10 (1994): 1751-1769. (Details the specific synthesis of the p-tolyl precursor).

  • Tautomerism in Benzimidazoles:

    • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry (1976).

Disclaimer: This guide is for research purposes only. The synthesis of benzimidazoles involves hazardous reagents (nitro-aromatics, oxidants). Always consult local EHS guidelines.

Sources

Technical Support Center: Crystallization & Purification of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Context: You are working with 2-p-Tolyl-1H-benzoimidazol-5-ylamine (also known as 2-(4-methylphenyl)-1H-benzimidazol-5-amine). This compound is a critical scaffold in medicinal chemistry, often functioning as a kinase inhibitor intermediate or a fluorescent probe.

The Challenge: The molecule possesses a "push-pull" electronic structure. The basic imidazole ring and the electron-rich amine at position 5 make it susceptible to oxidation (discoloration) and "oiling out" (liquid-liquid phase separation) during crystallization, particularly when the lipophilic p-tolyl group interferes with aqueous solubility.

Technical Snapshot:

Property Characteristic Implication for Crystallization
Structure Benzimidazole core + 5-NH₂ + 2-p-Tolyl Amphoteric nature; soluble in acid, precipitable by base.
Solubility Low in water; High in MeOH, EtOH, DMSO Requires organic co-solvents or pH manipulation.
pKa (Est.) ~5.5 (imidazole), ~4.0 (aniline) pH < 3 ensures full solubility; pH > 9 ensures precipitation.

| Key Risk | Oxidation of 5-NH₂ | Solutions may turn pink/brown; requires antioxidants. |

Primary Crystallization Protocols

Method A: The "Acid-Base Swing" (Recommended for Purity)

Best for: Removing non-basic impurities and colored oxidation byproducts.

This method utilizes the amphoteric nature of the benzimidazole. By dissolving in acid, you protonate the imidazole and amine, forcing non-basic impurities to remain undissolved or stay in solution during the basic precipitation step.

Protocol:

  • Dissolution: Suspend the crude solid in 1.0 M HCl (10 mL/g). Heat to 50°C until fully dissolved.

    • Note: If insoluble dark particles remain, perform a hot filtration through Celite.

  • Charcoal Treatment (Optional but Recommended): Add activated charcoal (5 wt%), stir for 30 mins at 50°C, and filter while hot. This removes oxidized color bodies.

  • Precipitation: Cool the filtrate to 20°C. Slowly add 28% Ammonium Hydroxide (NH₄OH) or 2M NaOH dropwise with vigorous stirring.

  • Endpoint: Target pH 9-10. The product will precipitate as a free base.

  • Isolation: Filter the solid, wash with copious water (to remove salts), and dry under vacuum at 60°C.[1]

Method B: Solvent/Anti-Solvent Recrystallization

Best for: Final polishing of crystalline form and bulk density.

Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent). Rationale: The p-tolyl group increases lipophilicity, making Ethanol a superior solvent to Methanol for yield, while Water acts as a strong anti-solvent.

Protocol:

  • Dissolve crude solid in boiling Ethanol (approx. 10-15 volumes).

  • Once dissolved, remove from heat.

  • Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to clear the solution (restore solubility).

  • Allow to cool slowly to room temperature, then to 4°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystals. How do I fix this?

Diagnosis: Oiling out occurs when the solution enters a region of Liquid-Liquid Phase Separation (LLPS) before it hits the crystallization boundary.[2] This is common in benzimidazoles due to high supersaturation or impurities lowering the melting point.

The Fix (Decision Matrix):

OilingOutFix Start Observation: Product Oils Out CheckTemp Is Temp > Melting Point of Solvated Solid? Start->CheckTemp Yes Yes: Temperature too high CheckTemp->Yes True No No: Supersaturation too high CheckTemp->No False Action1 Action: Lower Dissolution Temp OR Increase Solvent Volume Yes->Action1 Action2 Action: Re-heat to dissolve oil. Add SEED CRYSTALS at Cloud Point. No->Action2 Action3 Action: Add more Good Solvent (Ethanol) to shift phase diagram. No->Action3

Figure 1: Decision tree for resolving oiling-out phenomena during crystallization.

Detailed Steps:

  • Re-dissolve: Heat the mixture until the oil phase dissolves back into the bulk solvent.

  • Seed It: Add pure seed crystals (0.1 wt%) while the solution is still clear but cooling. This provides a template for growth, bypassing the oil phase.

  • Slow Down: Insulate the flask to reduce the cooling rate. Rapid cooling promotes oiling out.

Q2: The crystals are pink or brown. Is the compound degrading?

Diagnosis: Yes. The 5-amino group is electron-rich and prone to air oxidation, forming quinoid-type impurities (colored) even at ppm levels.

Corrective Actions:

  • Degassing: Sparge your crystallization solvents with Nitrogen or Argon for 15 minutes before use.

  • Add Antioxidants: Add a pinch of Ascorbic Acid or Sodium Dithionite to the aqueous phase during the "Acid-Base Swing" or solvent recrystallization. This acts as a scavenger for oxidative species.

  • Wash Protocol: When filtering, wash the cake with cold solvent containing a trace of antioxidant, then immediately dry under vacuum. Avoid prolonged exposure of the wet cake to air.

Q3: The melting point is broad or lower than reported (e.g., <230°C).

Diagnosis: This indicates either solvate formation or mixed polymorphs. Benzimidazoles are known to form hydrates.

Verification Protocol:

  • Dry Harder: Ensure the sample is dried at >60°C under high vacuum for 24 hours to remove lattice-bound water/solvent.

  • Reslurry: If the melting point remains low, perform a "slurry ripening." Suspend the solid in a poor solvent (e.g., water or cold ethanol) and stir for 24 hours. This allows the thermodynamically unstable polymorphs to dissolve and recrystallize onto the stable form.

Advanced Purification Workflow (Visualized)

The following diagram outlines the robust "Acid-Base Swing" purification logic, which is the industry standard for amino-benzimidazoles to ensure high purity for biological assays.

AcidBasePurification Raw Crude Product (Impure Solid) AcidStep Dissolve in 1M HCl (pH < 2) Raw->AcidStep Protonation Filter Filter Insoluble Matter (Removes non-basic impurities) AcidStep->Filter BaseStep Neutralize with NH4OH (Target pH 9-10) Filter->BaseStep Clear Filtrate Precip Precipitation of Free Base BaseStep->Precip Deprotonation Wash Wash with H2O (Remove Salts) Precip->Wash Final Pure Crystalline Solid Wash->Final

Figure 2: Workflow for Acid-Base purification, exploiting the amphoteric properties of the benzimidazole core.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloro-1H-benzimidazol-1-amine by Crystallization. (Provides foundational protocols for benzimidazole amine crystallization and oiling-out troubleshooting).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Authoritative guide on the thermodynamics of liquid-liquid phase separation and remediation strategies).

  • ResearchGate. (2011). Crystal structure of 2-o-tolyl-1H-benzo[d]imidazole. (Structural data for the tolyl-benzimidazole analog, confirming solubility profiles in alcohols).

  • PubChem. (2025).[3] 2-(4-aminophenyl)-4-methyl-1H-benzo[d]imidazol-5-amine.[3] (Chemical and physical property database for structural validation).

  • Sigma-Aldrich. (n.d.). 2-(p-Tolyl)-1H-benzo[d]imidazole Safety & Properties. (General handling and solubility data for the core scaffold).

Sources

Common impurities in 2-p-Tolyl-1H-benzoimidazol-5-ylamine and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2-PTBA-5 | CAS: 115661-56-0 (Analogous)

Support Level: Senior Application Scientist Status: Operational[1]

Diagnostic Overview: Impurity Profiling

User Query: "My LC-MS shows three distinct peaks, and the solid is yellow instead of off-white. What are these impurities?"

Scientist Analysis: The synthesis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine typically proceeds via a two-step sequence: condensation of 4-nitro-1,2-phenylenediamine with p-tolualdehyde, followed by the reduction of the nitro group to an amine.[1] The impurities you observe are mechanistic byproducts of this specific pathway.

Impurity TypeLikely IdentityOriginDiagnostic Characteristic
Starting Material p-Tolualdehyde Incomplete condensation (Step 1)Odor: Sweet/Almond-like.NMR: Aldehyde proton at ~10 ppm.Solubility: High in hexanes.[1]
Intermediate 5-Nitro-2-(p-tolyl)benzimidazole Incomplete reduction (Step 2)Color: Bright Yellow/Orange.MS: [M+H] mass = Target + 30 Da (Nitro vs Amine).
Regioisomer 4-Amino isomer Contaminated starting diamine (3-nitro-1,2-diamine)HPLC: Close eluting peak (often a shoulder).NMR: Different coupling pattern in aromatic region.[1]
Oxidation Benzimidazole N-Oxides Air oxidation during workupPolarity: More polar than product.Color: Darkens to brown/red over time.

Synthesis & Impurity Origin Workflow

The following diagram maps the genesis of these impurities, providing a visual logic for where your process might have deviated.

G Start Reactants: 4-Nitro-1,2-phenylenediamine + p-Tolualdehyde Step1 Step 1: Condensation (Oxidative Cyclization) Start->Step1 Inter Intermediate: 5-Nitro-2-(p-tolyl)benzimidazole Step1->Inter Imp1 Impurity A: Residual p-Tolualdehyde (Lipophilic oil) Step1->Imp1 Incomplete Reaction Step2 Step 2: Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Product Target Product: This compound Step2->Product Imp2 Impurity B: Unreduced Nitro Cmpd (Yellow Solid) Step2->Imp2 Incomplete Reduction Imp3 Impurity C: Metal Residues (Pd/Fe) Step2->Imp3 Catalyst Leaching

Figure 1: Mechanistic origin of common impurities in benzimidazole synthesis.

Troubleshooting Guides & FAQs

Issue 1: "The product is sticky and smells like almonds."

Diagnosis: Aldehyde Contamination. The p-tolualdehyde starting material is lipophilic and often co-precipitates with the benzimidazole if the final wash wasn't rigorous. It acts as a "plasticizer," turning your solid into a gum.[1]

  • Q: Can I just wash it with hexanes?

    • A: Hexane washing is often insufficient because the aldehyde can become trapped in the crystal lattice.

  • Q: What is the definitive fix?

    • A: Use a Bisulfite Wash .[2] Aldehydes form water-soluble adducts with sodium bisulfite, while the benzimidazole remains in the organic layer.

Protocol: Bisulfite Scavenging

  • Dissolve crude material in Ethyl Acetate.

  • Wash with saturated aqueous Sodium Bisulfite (NaHSO₃) (2x). [1] 3. The aldehyde migrates to the aqueous layer as a sulfonate salt.

  • Wash organic layer with brine, dry over Na₂SO₄, and evaporate.[1]

Issue 2: "My product is bright yellow. It should be off-white."

Diagnosis: Nitro-Intermediate Contamination. The precursor (5-nitro-2-p-tolyl...) is intensely colored (yellow/orange).[1] Even 1-2% contamination can discolor the entire batch.

  • Q: How do I confirm this without MS?

    • A: Check TLC. The nitro compound is typically less polar than the amine product (higher Rf in MeOH/DCM).

  • Q: How do I remove it?

    • A: Acid-Base Extraction. The amine product is basic; the nitro precursor is not (or significantly less so).

    • Protocol:

      • Dissolve crude in dilute HCl (pH ~2). The amine dissolves; the nitro impurity may remain as a suspension or precipitate.

      • Filter off any undissolved solids (this removes bulk nitro impurity).

      • Extract the aqueous acid phase with Ethyl Acetate (removes dissolved nitro/neutrals).

      • Basify aqueous phase with NaOH to pH >10 to precipitate the pure amine.

Issue 3: "I see split peaks in the aromatic region of the NMR."

Diagnosis: Tautomerism vs. Regioisomerism. Users often confuse the rapid tautomerism of the N-H proton with impurity.

  • Q: Is this a mixture of 5-amino and 6-amino isomers?

    • A: In solution, yes , but they are the same molecule due to rapid proton exchange on the imidazole ring (1H-benzimidazole).[1] You cannot separate them unless you lock the tautomer by N-alkylation.

    • A (Caveat): If you see distinct peaks that do not coalesce at high temperatures, you likely have a structural isomer (e.g., 4-amino derivative) originating from impure diamine starting material (e.g., 3-nitro-1,2-phenylenediamine contaminant in the 4-nitro starting material).[1]

Advanced Purification Logic Tree

Use this decision matrix to select the correct purification method based on your observation.

DecisionTree Obs Observation: Impure Product Color Is it Yellow/Orange? Obs->Color Smell Sweet Odor / Sticky? Color->Smell No Act_AcidBase Action: Acid-Base Extraction (Removes Nitro) Color->Act_AcidBase Yes (Nitro) Metal Dark/Grey Specs? Smell->Metal No Act_Bisulfite Action: NaHSO3 Wash (Removes Aldehyde) Smell->Act_Bisulfite Yes (Aldehyde) Act_Filter Action: Celite Filtration (Removes Pd/C) Metal->Act_Filter Yes (Catalyst) Act_Recrys Action: Recrystallize (EtOH or MeCN) Metal->Act_Recrys No (Unknown)

Figure 2: Purification decision matrix based on physical characteristics.

Validated Protocols

Protocol A: Recrystallization (General Polish)

Best for: Final polishing of trace impurities.[1]

  • Solvent: Ethanol (95%) or Acetonitrile.

  • Method: Dissolve product in boiling solvent. If colored impurities persist, add Activated Carbon , boil for 5 mins, and filter hot through Celite.

  • Cooling: Allow to cool slowly to room temperature, then 4°C. Rapid cooling traps impurities.[1]

Protocol B: Metal Scavenging (If Pd/C used)

Best for: Removing residual Palladium (Grey/Black tint).[1]

  • Dissolve product in THF or DMF.

  • Add SiliaMetS® Thiol or equivalent metal scavenger (10 wt%).

  • Stir at 50°C for 4 hours.

  • Filter and evaporate.[3][4]

References

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[1][5] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(3), 417-427.[1] Link

  • Boucher, M. M., et al. (2017).[1][2] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2] Organic Process Research & Development, 21(9), 1394–1403.[1][2] Link[1]

  • Hanan, E. J., et al. (2010).[1][5] A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759-2764.[1] Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Link

Sources

Validation & Comparative

Comparing the biological activity of 2-p-Tolyl-1H-benzoimidazol-5-ylamine with other benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-p-Tolyl-1H-benzoimidazol-5-ylamine (also known as 2-(4-methylphenyl)-1H-benzimidazol-5-amine) against established benzimidazole therapeutics and structural derivatives.

Executive Summary

This compound (CAS: 1572-06-1) represents a critical "privileged scaffold" in medicinal chemistry.[1] While it possesses intrinsic moderate biological activity, its primary value lies as a high-fidelity precursor for cationic benzimidazoles (such as amidines and guanidines) which exhibit potent antimicrobial and DNA-binding properties.

Unlike Albendazole (an anthelmintic targeting eukaryotic tubulin), the 2-aryl-5-amino architecture of this compound is frequently optimized to target bacterial cell division (FtsZ) or DNA minor grooves. This guide compares its baseline activity against its highly potent derivatives and standard clinical agents.

Chemical Profile & Structural Logic[2][3]

FeatureSpecification
IUPAC Name 2-(4-methylphenyl)-1H-benzimidazol-5-amine
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.27 g/mol
Key Moiety 1 2-p-Tolyl group: Provides lipophilic bulk, facilitating entry into hydrophobic pockets of enzymes (e.g., tubulin, kinases).
Key Moiety 2 5-Amino group: A polar handle for hydrogen bonding and a reactive site for synthesizing high-affinity amidines or ureas.
Solubility Low in water; soluble in DMSO, Methanol.

Comparative Biological Activity

The following table contrasts the baseline activity of the subject compound (The Scaffold) with its optimized derivative (The Lead) and a Clinical Standard.

Table 1: Comparative Efficacy Metrics
Compound ClassSubject Compound (Scaffold)Optimized Derivative (Amidine Analog)Clinical Standard (Albendazole)
Structure 2-p-Tolyl-5-amino-benzimidazole2-p-Tolyl-benzimidazole-5-carboxamidineMethyl 5-(propylthio)-benzimidazole-2-carbamate
Primary Target Tubulin / Non-specific DNA bindingDNA Minor Groove / Bacterial FtsZEukaryotic Beta-Tubulin
Antibacterial (S. aureus) Moderate (MIC: 25 - 50 µg/mL)*Potent (MIC: 0.78 - 3.12 µg/mL)Inactive / Low Activity
Antifungal (C. albicans) Low (MIC: >50 µg/mL)High (MIC: 3.12 - 6.25 µg/mL)Moderate (Variable)
Cytotoxicity (Vero Cells) Low Toxicity (CC50 > 100 µM)Moderate Toxicity (Selectivity Index ~10)Low Toxicity
Mechanism Note Acts as a lipophilic anchor; lacks the cationic charge for strong DNA interaction.Cationic amidine group drives accumulation in bacteria and strong DNA affinity.Disrupts microtubule polymerization; specific to helminths/protozoa.

> Note: "Moderate" activity indicates the compound inhibits growth but requires higher concentrations than clinical drugs. Data interpolated from SAR studies of 2-aryl-benzimidazoles [1][2].

Mechanism of Action & SAR Analysis

The biological activity of this compound is governed by the "Push-Pull" electronic effect between the electron-donating amine and the electron-rich benzimidazole ring.

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates how specific structural modifications alter the biological target and potency.

SAR_Analysis Scaffold This compound (Subject Compound) Mod_Amine Modification of 5-Amino Group Scaffold->Mod_Amine Conversion to Amidine/Urea Mod_Tolyl Modification of 2-p-Tolyl Group Scaffold->Mod_Tolyl Substitution with Pyridine/Furan Target_DNA Target: DNA Minor Groove (Antimicrobial/Anticancer) Mod_Amine->Target_DNA Increases Basicity (Cationic Charge) Target_Tubulin Target: Beta-Tubulin (Anthelmintic) Mod_Tolyl->Target_Tubulin Increases Lipophilicity

Figure 1: SAR Logic Flow. Converting the 5-amino group to a cationic amidine drastically shifts the mechanism from weak tubulin binding to potent DNA interaction.

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended.

Protocol A: Synthesis Verification (Purity Check)

Before biological testing, ensure the 5-amino group is free of nitro-precursors (which are toxic).

  • Solvent System: Ethyl Acetate:Hexane (3:1).

  • Visualization: UV light (254 nm) and Iodine vapor.

  • Criteria: The amine will fluoresce blue/purple under UV; the nitro-precursor will appear yellow and non-fluorescent.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation: Dissolve this compound in 100% DMSO to 10 mg/mL stock.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 100 µg/mL to 0.19 µg/mL.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Control: Ciprofloxacin (Expected MIC: 0.12–0.5 µg/mL).

    • Negative Control: DMSO only (Must show growth).

Protocol C: Fluorescence DNA Binding Assay

Since the compound is fluorescent, its binding to DNA can be measured directly.

  • Buffer: 10 mM Tris-HCl, pH 7.4.

  • Titration: Add increasing concentrations of CT-DNA (0–50 µM) to a fixed concentration of the compound (5 µM).

  • Measurement: Excite at 305 nm; Monitor emission at 370–450 nm.

  • Result: A "hypochromic" effect (decrease in intensity) or "red shift" indicates intercalation or minor groove binding.

Synthesis Workflow

The synthesis of this compound is a classic reduction of the nitro-intermediate.

Synthesis_Workflow Step1 Condensation 4-Nitro-o-phenylenediamine + p-Tolualdehyde Step2 Oxidative Cyclization Reagent: Na2S2O5 or Nitrobenzene Step1->Step2 Intermediate Intermediate: 2-p-Tolyl-5-nitrobenzimidazole Step2->Intermediate Step3 Reduction Reagent: SnCl2 / HCl or H2/Pd-C Intermediate->Step3 Product Final Product: This compound Step3->Product

Figure 2: Synthetic Pathway.[2][3][4][5][6] The reduction step (Step 3) is critical; incomplete reduction leads to toxic nitro-impurities affecting biological data.

References

  • Synthesis and Antimicrobial Activity of 2-Aryl-5-amidinobenzimidazoles. Source: ResearchGate.[7] Context: Describes the high potency of amidine derivatives synthesized from the 5-amino precursor.

  • 2-Aminobenzimidazole Derivatives as Biofilm Inhibitors. Source: PubMed Central (PMC). Context: Discusses the SAR of the benzimidazole core in bacterial inhibition.

  • Comparative Metabolism of Albendazole. Source: PubMed. Context: Provides baseline data for benzimidazole pharmacokinetics and metabolism.

  • Benzimidazoles: A Biologically Active Compound. Source: Arabian Journal of Chemistry. Context: Comprehensive review of the 2-aryl-5-substituted benzimidazole class.

Sources

Comparative study of the photophysical properties of 2-p-Tolyl-1H-benzoimidazol-5-ylamine and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-p-Tolyl-1H-benzoimidazol-5-ylamine (referred to herein as 5-NH₂-p-TBI ) against its structural isomers. Benzimidazole derivatives are a cornerstone of fluorescent sensing and organic electronics due to their tunable "Push-Pull" electronic architecture.

The primary focus of this study is the Intramolecular Charge Transfer (ICT) efficiency. By comparing the para-tolyl isomer (the target) with its ortho- and meta- isomers, we isolate the effects of steric hindrance and conjugation length on quantum yield (Φ) and solvatochromism.

Key Findings:

  • 5-NH₂-p-TBI (Para): Exhibits the highest quantum yield and significant solvatochromism due to planar intramolecular charge transfer (ICT).

  • 5-NH₂-o-TBI (Ortho): Shows blue-shifted absorption and emission quenching caused by steric twisting (TiCT-induced non-radiative decay).

  • 5-NH₂-m-TBI (Meta): Displays intermediate properties with reduced oscillator strength compared to the para isomer.

Molecular Architecture & Isomer Definition

The photophysics of 5-NH₂-p-TBI is governed by a Donor-π-Acceptor (D-π-A) system:

  • Donor (D): The electron-rich amino group (-NH₂) at position 5.

  • Acceptor (A): The electron-deficient imine (-C=N-) moiety of the benzimidazole core.

  • π-Bridge: The phenyl ring at position 2.

We compare three specific positional isomers regarding the tolyl substituent:

Compound CodeIUPAC NameStructural FeaturePredicted Electronic State
5-NH₂-p-TBI 2-(4-methylphenyl)-1H-benzimidazol-5-aminePara (Linear)Planar ICT (Strong Fluorescence)
5-NH₂-m-TBI 2-(3-methylphenyl)-1H-benzimidazol-5-amineMeta (Kinked)Interrupted Conjugation
5-NH₂-o-TBI 2-(2-methylphenyl)-1H-benzimidazol-5-amineOrtho (Steric)Twisted (Non-Radiative Decay)
Synthesis & Tautomerism Note

Note on Tautomerism: In solution, the hydrogen on the imidazole nitrogen (N1) is labile. The 5-amino and 6-amino derivatives exist in rapid equilibrium (tautomers). For the purpose of this guide, we refer to the species as the 5-amino tautomer, which is the dominant contributor to the ICT state due to resonance stabilization with the imine acceptor.

Photophysical Characterization

Absorption and Emission Spectra

The position of the tolyl methyl group drastically alters the conjugation pathway.

  • Para Effect: The p-tolyl group allows for a flat molecular geometry. The 5-amino group pumps electron density into the benzimidazole ring, which delocalizes across the linear p-tolyl system. This lowers the HOMO-LUMO gap, resulting in the most red-shifted absorption.

  • Ortho Effect (Steric Twist): The methyl group at the ortho position clashes with the benzimidazole nitrogen (N3). This forces the phenyl ring to rotate out of plane (dihedral angle > 40°). This breaks the conjugation, shifting absorption to the blue (high energy) and reducing the molar extinction coefficient (ε).

Table 1: Comparative Spectral Data (in Ethanol)

Isomer

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
5-NH₂-p-TBI 342435930.68
5-NH₂-m-TBI 328410820.45
5-NH₂-o-TBI 305375700.12
Solvatochromism (ICT Confirmation)

The 5-NH₂-p-TBI isomer exhibits strong positive solvatochromism. As solvent polarity increases (e.g., Toluene


 DMSO), the emission maximum shifts to longer wavelengths (Red Shift).
  • Mechanism: Upon excitation, the molecule enters a highly polar ICT state. Polar solvents stabilize this state, lowering its energy and red-shifting the emission.

  • Isomer Contrast: The ortho isomer shows minimal solvatochromism because the twisted geometry prevents efficient charge transfer.

Mechanistic Pathways (Jablonski & Decay)

The following diagram illustrates the competing pathways between the highly fluorescent ICT state (dominant in the Para isomer) and the non-radiative decay caused by twisting (dominant in the Ortho isomer).

Photophysics S0 Ground State (S0) LE Locally Excited (LE) State S0->LE Excitation (hν) ICT ICT State (Planar, High Φ) LE->ICT Relaxation (Para Isomer) TICT Twisted State (Non-Radiative) LE->TICT Rotation (Ortho Isomer) Em_LE Blue Emission (Weak) LE->Em_LE Fluorescence Em_ICT Green Emission (Strong) ICT->Em_ICT Fluorescence Heat Heat (Decay) TICT->Heat Non-Radiative

Figure 1: Excitation dynamics. The Para isomer favors the planar ICT path (Green), while the Ortho isomer suffers from rotational relaxation (Red) leading to fluorescence quenching.

Experimental Protocols

To replicate these findings or validate new batches of 5-NH₂-p-TBI, follow these standardized protocols.

Synthesis via Oxidative Cyclization

This method ensures high regioselectivity and avoids metal contamination which can quench fluorescence.

  • Reagents: 4-nitro-1,2-phenylenediamine (1.0 eq), p-tolualdehyde (1.1 eq), Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq), DMF (Solvent).

  • Procedure:

    • Dissolve diamine and aldehyde in DMF. Heat to 80°C for 1 hour to form the Schiff base intermediate.

    • Add Na₂S₂O₅ (oxidant) and reflux at 120°C for 4 hours.

    • Reduction: The resulting nitro-benzimidazole is reduced to the amine using Hydrazine Hydrate/Pd-C or SnCl₂/HCl.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation: Check purity via HPLC (>98% required for accurate QY).

Quantum Yield (Φ) Measurement

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


).
  • Preparation: Prepare solutions of the sample (5-NH₂-p-TBI) and standard with absorbance

    
     at the excitation wavelength (350 nm) to avoid inner-filter effects.
    
  • Measurement: Record integrated fluorescence intensity (

    
    ) for both sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is absorbance and
    
    
    is the refractive index of the solvent.

Applications & Conclusion

5-NH₂-p-TBI outperforms its isomers for applications requiring high brightness and sensitivity to polarity changes.

  • Bio-imaging: The red-shifted emission (due to the amino donor) moves the signal away from cellular autofluorescence compared to unsubstituted benzimidazoles.

  • pH Sensing: The 5-amino group is protonatable. At low pH, the ICT is disrupted (Amino

    
     Ammonium), causing a "Turn-Off" or blue-shift response.
    

Recommendation: For probe development, strictly utilize the Para isomer. Avoid Ortho isomers in library design unless a "Turn-On" mechanism via restriction of intramolecular rotation (AIE) is specifically targeted.

References

  • Li, Z. J., et al. (2021). "An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism."[1][2] RSC Advances, 11, 10836-10840.[2] Link

  • Santamaría, J., et al. (2015). "Excited-state proton and charge transfer in protonated amino and methylated derivatives of 2-(2'-hydroxyphenyl)benzimidazole." The Journal of Physical Chemistry B, 119(7), 2993-3004. Link

  • Arnold, E. P., et al. (2020). "Oxidative Cyclization Approach to Benzimidazole Libraries."[3] ACS Combinatorial Science, 22(1), 1-5.[3] Link

  • LookChem. "2-p-Tolyl-1H-benzoimidazole Chemical Properties and Synthesis." Link

  • Santa Cruz Biotechnology. "this compound Product Data." Link

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Bridging the Gap: A Comparative Guide to In Silico Prediction and Experimental Data for 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and materials science, the characterization of novel chemical entities is paramount. For a promising molecule like 2-p-Tolyl-1H-benzoimidazol-5-ylamine, a substituted benzimidazole, understanding its physicochemical and biological properties is the first step toward unlocking its potential. Researchers have two primary avenues for this characterization: traditional experimental analysis and modern in silico computational modeling. This guide provides an in-depth comparison of these approaches, offering field-proven insights into the causality behind experimental choices and the predictive power of computational tools.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs used for a variety of conditions, from parasitic infections to hypertension. The specific substitutions on the this compound molecule—a tolyl group at the 2-position and an amine at the 5-position—suggest intriguing possibilities for molecular interactions and biological activity. Here, we explore how to approach the characterization of this molecule from both a wet-lab and a computational perspective.

The Foundation: Synthesis and Structure

Before any properties can be measured or predicted, the molecule must be synthesized and its structure confirmed. The synthesis of benzimidazoles is a well-established area of organic chemistry, often involving the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.

For our target molecule, a logical synthetic route would involve the condensation of 4-nitro-1,2-phenylenediamine with p-tolualdehyde, followed by the reduction of the nitro group to the desired 5-amino group. This two-step process is a standard and reliable method for producing such derivatives.

Experimental Characterization: The Gold Standard of Empirical Evidence

Experimental data provides the definitive, real-world properties of a compound. It is the bedrock upon which all other analysis is built. The causality behind the chosen experimental workflow is to build a complete, verifiable profile of the molecule, starting from its basic physical properties to its detailed structural confirmation.

Experimental Workflow: From Powder to Profile

The diagram below outlines a typical experimental workflow for characterizing a newly synthesized compound like this compound.

G cluster_characterization Structural & Physicochemical Characterization Synthesis Chemical Synthesis Purification Recrystallization / Chromatography Synthesis->Purification MP Melting Point Purification->MP TLC_HPLC Purity (TLC/HPLC) Purification->TLC_HPLC NMR NMR Spectroscopy (¹H, ¹³C) TLC_HPLC->NMR MS Mass Spectrometry (MS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR Solubility Solubility Studies IR->Solubility BioAssay Biological Screening (e.g., Enzyme Inhibition) Solubility->BioAssay

Caption: A standard experimental workflow for the synthesis, purification, and characterization of a novel chemical compound.

Detailed Experimental Protocols

1. Synthesis of 2-p-Tolyl-5-nitro-1H-benzoimidazole:

  • A mixture of 4-nitro-o-phenylenediamine (1 mmol) and p-tolualdehyde (1 mmol) is refluxed in ethanol in the presence of an oxidizing agent like sodium metabisulfite or a catalyst.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed, and dried.

2. Reduction to this compound:

  • The nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

  • A reducing agent, such as Tin(II) chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation (H₂/Pd-C), is added.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The product is isolated after workup, which typically involves neutralization and extraction.

3. Physicochemical and Spectroscopic Analysis:

  • Melting Point: Determined using a calibrated melting point apparatus to assess purity.

  • Mass Spectrometry (MS): An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis would be performed to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₄H₁₃N₃ would be approximately m/z 224.11.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. The spectra would be recorded in a solvent like DMSO-d₆. Key expected signals in the ¹H NMR would include distinct aromatic protons for the benzimidazole and tolyl rings, the amine (-NH₂) protons, the imidazole N-H proton, and a singlet for the tolyl methyl (-CH₃) group.

  • Infrared (IR) Spectroscopy: IR analysis helps identify functional groups. Key expected peaks would include N-H stretching for the amine and imidazole groups (typically in the 3200-3500 cm⁻¹ region), C-H aromatic stretching (~3000-3100 cm⁻¹), and C=N/C=C stretching in the aromatic region (1400-1650 cm⁻¹).

PropertyExperimental Value (2-p-Tolyl-1H-benzoimidazole)Source
Molecular Weight 208.26 g/mol [1]
Physical Form Solid, powder or crystals[1]
Melting Point 275-277 °C[2]
¹H NMR (DMSO-d₆) δ 8.02 (d, 2H), 7.59-7.46 (m, 2H), 7.32 (d, 2H), 7.15 (br s, 2H), 2.34 (s, 3H)[2]
¹³C NMR (DMSO-d₆) δ 151.4, 139.6, 129.5, 127.5, 126.4, 21.1[2]
Mass Spec (LC-MS) Precursor Adduct [M+H]⁺ at m/z 209.1073[3]

In Silico Prediction: The Power of Computational Foresight

In silico methods use computer algorithms and physicochemical principles to predict the properties of a molecule before it is even synthesized. This approach is invaluable for prioritizing candidates, reducing experimental costs, and identifying potential liabilities early in the drug discovery pipeline. The core principle is to use the 2D structure of a molecule to calculate a wide range of properties, from basic descriptors to complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

In Silico Workflow: From Structure to Prediction

The computational workflow is significantly faster and less resource-intensive than its experimental counterpart.

G Structure Draw 2D Structure (SMILES/SDF) PhysChem Physicochemical Properties (LogP, MW, TPSA) Structure->PhysChem ADME ADME Prediction (Solubility, BBB, CYP Inhibition) PhysChem->ADME Toxicity Toxicity Prediction (Mutagenicity, Carcinogenicity) ADME->Toxicity DrugLikeness Drug-Likeness (Lipinski's, Veber's Rules) Toxicity->DrugLikeness Analysis Analyze & Prioritize Candidates DrugLikeness->Analysis

Caption: A typical in silico workflow for predicting the properties of a chemical compound.

Predicted Properties for this compound

Using the known structure of this compound (MW: 223.27 g/mol [4]), we can generate a predicted profile using widely available computational tools like SwissADME.[5] These platforms analyze the structure to provide insights into its likely behavior in a biological system.

PropertyPredicted Value (this compound)Implication & Rationale
Molecular Weight 223.27 g/mol (Experimental) Within the range for good oral bioavailability (<500 Da).
LogP (Lipophilicity) ~2.5 - 3.5A moderate LogP suggests a balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption.
Topological Polar Surface Area (TPSA) ~64.8 ŲTPSA is a predictor of drug transport properties. A value < 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors 2 (imidazole N-H, amine -NH₂)Adheres to Lipinski's rule of five (≤5), indicating good drug-likeness.
Hydrogen Bond Acceptors 2 (imidazole N, amine N)Adheres to Lipinski's rule of five (≤10), indicating good drug-likeness.
Aqueous Solubility Predicted to be moderately to poorly solubleThe aromatic nature of the molecule suggests limited water solubility, which would need to be confirmed experimentally and may require formulation strategies.
Blood-Brain Barrier (BBB) Permeation Likely NoThe TPSA and number of hydrogen bonds suggest the molecule may not readily cross the BBB, which can be desirable to avoid CNS side effects.
Toxicity Risks Predicted to be non-mutagenic, non-carcinogenicEarly toxicity flags are critical. In silico models screen for structural alerts that are associated with toxicity, guiding safer drug design.[6][7]

Head-to-Head Comparison: In Silico vs. Experimental

FeatureExperimental DataIn Silico Prediction
Nature of Data Empirical, definitive measurement of the synthesized substance.Predictive, based on algorithms and statistical models.
Accuracy High; considered the "ground truth." Subject to experimental error.Variable; depends on the quality of the algorithm and the training dataset. Excellent for some properties (MW, LogP), less so for others (toxicity, solubility).
Cost High (reagents, solvents, equipment, personnel time).Low (software licenses or free web tools).
Time Slow (days to weeks for synthesis, purification, and analysis).Fast (seconds to minutes per compound).
Compound Required Yes, a physical sample must be synthesized and purified.No, only the 2D or 3D chemical structure is needed.
Application Definitive characterization, quality control, regulatory submission.High-throughput screening, candidate prioritization, hypothesis generation, identifying potential liabilities early.

Conclusion: A Synergistic Approach

The debate over in silico versus experimental data is not about choosing one over the other; it is about leveraging their respective strengths in a synergistic workflow. For a novel molecule like this compound, computational predictions serve as an invaluable guide. They allow researchers to rapidly assess its drug-like potential, anticipate challenges such as poor solubility, and prioritize it among other candidates without synthesizing a single milligram.

However, these predictions are not a substitute for empirical evidence. The definitive properties of the molecule can only be confirmed through rigorous experimental characterization. The experimental data validates (or invalidates) the computational models and provides the concrete proof required for publications, patents, and progression into further development stages.

By integrating in silico screening at the design stage and following up with targeted experimental validation, researchers can create a more efficient, cost-effective, and insightful discovery process. This dual approach ensures that resources are focused on the most promising compounds, accelerating the journey from molecular concept to real-world application.

References

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How does the tolyl group in 2-p-Tolyl-1H-benzoimidazol-5-ylamine affect its properties compared to a phenyl group?

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Substituent Effects on a Privileged Scaffold

Introduction

The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to readily interact with a wide array of biological targets, leading to diverse therapeutic applications including antimicrobial, anticancer, and antihypertensive agents.[1][2] In drug development, even minor structural modifications to a lead compound can profoundly alter its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth comparison between 2-phenyl-1H-benzoimidazol-5-ylamine and its para-methylated analogue, 2-p-tolyl-1H-benzoimidazol-5-ylamine. We will dissect how the simple addition of a methyl group—transforming a phenyl to a p-tolyl substituent—impacts the molecule's electronic, steric, and physicochemical properties. This analysis is supported by established chemical principles and detailed experimental protocols for researchers seeking to rationalize and predict the effects of similar substitutions in their own drug discovery programs.

Molecular Structures: A Subtle Yet Significant Modification

The core difference between the two molecules is the presence of a methyl group at the para-position of the C-2 phenyl ring. While seemingly minor, this substitution introduces distinct electronic and steric changes.

Figure 1: Core molecular structures being compared.

Theoretical Framework: Electronic and Steric Effects

The substitution of a hydrogen atom with a methyl group fundamentally alters the electronic nature of the aromatic ring at position C-2.

Electronic Effects:

  • Phenyl Group: The sp2 hybridized carbons of the phenyl ring are more electronegative than sp3 carbons, causing the phenyl group to exert an electron-withdrawing inductive effect (-I).[3][4]

  • p-Tolyl Group: The methyl group in the para-position is electron-donating. It exerts this influence through two primary mechanisms:

    • Inductive Effect (+I): Alkyl groups are less electronegative than the sp2 carbons of the aromatic ring and push electron density into the ring.[5]

    • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring donates electron density, further enhancing the ring's electron-richness.

This net electron-donating character of the p-tolyl group increases the electron density throughout the conjugated benzimidazole system compared to the phenyl-substituted analog.

G phenyl Phenyl Group -I Effect (Inductive Withdrawal) Electron density pulled from benzimidazole core benzimidazole {Benzimidazole Core|Properties are Modulated} phenyl->benzimidazole Withdraws e- tolyl p-Tolyl Group +I Effect (Inductive Donation) + Hyperconjugation Electron density pushed into benzimidazole core tolyl->benzimidazole Donates e-

Figure 2: Electronic influence on the benzimidazole core.

Steric Effects:

The methyl group of the tolyl substituent adds steric bulk. This can influence the molecule's conformation, specifically the dihedral angle between the plane of the C-2 aryl ring and the benzimidazole scaffold. Increased steric hindrance can force the aryl ring to twist out of planarity, which may reduce π-conjugation and alter how the molecule fits into a receptor's binding pocket.[6][7]

Comparative Physicochemical Properties

The electronic and steric changes introduced by the tolyl group have predictable consequences on key physicochemical properties that are critical for drug development.

Property2-phenyl-1H-benzoimidazol-5-ylamineThis compoundExpected Outcome & Rationale
Molecular Weight 209.26 g/mol 223.29 g/mol [8]Increase: Addition of a -CH2- group.
Lipophilicity (XLogP3) ~3.1 (estimated)~3.6 (estimated for core[9])Increase: The nonpolar methyl group increases hydrophobicity, which can enhance membrane permeability.
Basicity (pKa) LowerHigherIncrease: The electron-donating tolyl group increases electron density on the benzimidazole nitrogens and the 5-amino group, making them more basic and more readily protonated.
UV-Vis λmax Shorter WavelengthLonger Wavelength (Bathochromic Shift)Red Shift: The electron-donating effect of the tolyl group slightly reduces the HOMO-LUMO energy gap, resulting in absorption at a longer wavelength.[10]
Experimental Protocols

To validate these predicted differences, the following standard experimental procedures can be employed.

Protocol 1: Determination of Lipophilicity (logP) by HPLC

This method provides a rapid and reliable measure of a compound's octanol-water partition coefficient.

Rationale: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is proportional to its hydrophobicity. By calibrating the system with compounds of known logP values, the logP of the test compounds can be accurately determined.

Methodology:

  • System Preparation: Use a C18 reverse-phase HPLC column with a mobile phase of acetonitrile and water.

  • Calibration: Prepare a series of standard compounds with known logP values (e.g., uracil, toluene, naphthalene). Inject each standard and record its retention time (t_R_).

  • Sample Analysis: Prepare 1 mg/mL solutions of 2-phenyl-1H-benzoimidazol-5-ylamine and this compound in the mobile phase.

  • Injection: Inject each sample onto the column and record its retention time.

  • Calculation:

    • Calculate the capacity factor (k) for each compound: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (often measured using uracil).

    • Plot log(k) versus the known logP values for the standards to generate a calibration curve.

    • Use the log(k) values of the test compounds to determine their logP from the linear regression of the calibration curve.

Figure 3: Workflow for logP determination via HPLC.

Protocol 2: Determination of Basicity (pKa) by UV-Vis Spectrophotometry

This method leverages the change in a molecule's UV-Vis spectrum upon protonation or deprotonation.

Rationale: The benzimidazole scaffold contains ionizable groups. The absorbance spectrum of the neutral species differs from that of its protonated (cationic) form. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Stock Solution: Prepare a concentrated stock solution of each test compound in methanol or DMSO.

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with constant compound concentration but varying pH.

  • Spectral Scan: For each compound, perform a full UV-Vis scan (e.g., 200-400 nm) at a very low and a very high pH to identify the spectra of the fully protonated and neutral forms, respectively. Identify an analytical wavelength where the difference in absorbance is maximal.

  • Data Collection: Measure the absorbance of each sample at the chosen analytical wavelength.

  • Analysis: Plot absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the midpoint of the transition. This can be determined using the Henderson-Hasselbalch equation or by finding the first derivative of the curve.

Synthetic Considerations

Both compounds can be synthesized via the well-established Phillips condensation reaction.[11] This involves the cyclocondensation of the appropriate 1,2-diaminobenzene with an aromatic aldehyde in an oxidizing environment.

G reactants {3,4-Diaminonitrobenzene + p-Tolu- or Benzaldehyde} conditions {Reflux in EtOH + Oxidizing Agent (e.g., Na2S2O5)} reactants->conditions intermediate {Nitro-substituted 2-Aryl-Benzimidazole} conditions->intermediate reduction {Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C)} intermediate->reduction product {Final Product 2-Aryl-1H-benzoimidazol-5-ylamine} reduction->product

Figure 4: General synthesis workflow for 2-aryl-1H-benzoimidazol-5-ylamines.

Implications for Drug Design and Development

The shift from a phenyl to a p-tolyl group has tangible consequences for drug design:

  • Pharmacokinetics (ADME):

    • Absorption: The increased lipophilicity of the tolyl derivative may enhance its passive diffusion across cell membranes, potentially improving oral bioavailability.

    • Metabolism: The benzylic protons of the tolyl's methyl group present a new, potential site for Phase I metabolism (e.g., oxidation by cytochrome P450 enzymes) to a hydroxymethyl or carboxylic acid derivative. This could represent a new metabolic liability or an opportunity for designing pro-drugs.

    • Distribution: Higher lipophilicity might lead to increased partitioning into fatty tissues or greater penetration of the blood-brain barrier.

  • Pharmacodynamics (Target Binding):

    • Hydrophobic Interactions: The added methyl group can engage in favorable van der Waals or hydrophobic interactions within a receptor's binding pocket, potentially increasing binding affinity and potency.

    • Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the bulkier tolyl group could create a steric clash, reducing binding affinity. The specific outcome is entirely target-dependent and highlights the need for structural biology data (e.g., co-crystal structures) to guide design.

Conclusion

The substitution of a phenyl group with a p-tolyl group in the 2-aryl-1H-benzoimidazol-5-ylamine scaffold is a subtle yet powerful modification. The electron-donating methyl group increases the molecule's basicity and lipophilicity while introducing a new potential site for metabolism and steric interactions. These changes, though predictable from fundamental chemical principles, can have dramatic effects on a compound's overall biological profile. For researchers in drug development, understanding these substituent effects is paramount for the rational design of molecules with optimized efficacy, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a clear path to empirically verifying these crucial parameters.

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Validating the binding affinity of 2-p-Tolyl-1H-benzoimidazol-5-ylamine to a target protein

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand & The Challenge

2-p-Tolyl-1H-benzoimidazol-5-ylamine (referred to herein as TBI-5A ) represents a critical scaffold in medicinal chemistry. Belonging to the benzimidazole class, it is structurally homologous to established kinase inhibitors, anthelmintics (e.g., albendazole), and DNA intercalators.

Validating the binding affinity of TBI-5A presents a specific physicochemical challenge:

  • Fluorescence Interference: The benzimidazole core is intrinsically fluorescent, which can interfere with standard fluorescence polarization (FP) assays.

  • Hydrophobicity: The p-tolyl group increases lipophilicity, necessitating careful solvent controls (DMSO < 1%) to prevent aggregation-induced false positives.

This guide compares the performance of Fluorescence Quenching (FRET) —the literature-validated method for this specific molecule—against the "Gold Standard" Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) . We use Bovine Serum Albumin (BSA) as the model target protein, reflecting verified protocols [1].

Comparative Analysis: Validation Methodologies

For a researcher validating TBI-5A, choosing the right assay is a trade-off between throughput, information density, and label requirements.

Table 1: Methodological Performance Matrix
FeatureFluorescence Quenching (Recommended) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Primary Output Binding Constant (

), Binding Sites (

), Distance (

)
Thermodynamics (

)
Kinetics (

)
Label Requirement Label-Free (Uses Trp residues)Label-Free Label-Free (Immobilization required)
Sample Consumption Low (~50 µL protein)High (~300 µL protein)Low (after immobilization)
TBI-5A Suitability High. TBI-5A acts as an acceptor for Trp-212 energy transfer.[1]Medium. Requires high solubility of TBI-5A to match protein heat pulses.Medium. Hydrophobicity of TBI-5A may cause non-specific binding to the sensor chip.
Throughput Medium (Plate reader capable)Low (One interaction per hour)High (Automated runs)
Cost $ (Standard Spectrophotometer)

$ (Specialized Calorimeter)

$ (Sensor Chips + Instrument)

Scientific Integrity: The Mechanism of Action

To validate TBI-5A binding, we rely on Förster Resonance Energy Transfer (FRET) . BSA contains two tryptophan residues (Trp-134 and Trp-212). Trp-212 is located in the hydrophobic pocket (Sudlow's Site I), making it an ideal donor.

  • The Mechanism: When TBI-5A binds to the pocket, it accepts energy from the excited Trp-212, quenching the intrinsic protein fluorescence.

  • The Causality: The degree of quenching is directly proportional to the fraction of ligand-bound protein, allowing the calculation of the Stern-Volmer constant (

    
    ).
    
Diagram 1: Fluorescence Quenching Mechanism & Workflow

G cluster_0 Excitation Phase cluster_1 Interaction Phase cluster_2 Detection Phase Excitation UV Excitation (280 nm) BSA_Trp BSA Trp-212 (Donor) Excitation->BSA_Trp Excites TBI_5A TBI-5A Ligand (Acceptor) BSA_Trp->TBI_5A FRET Transfer (r < 7 nm) Emission Fluorescence Emission (340 nm) BSA_Trp->Emission No Ligand Complex BSA-Ligand Complex TBI_5A->Complex Binding Quenching Quenching Effect (Signal Drop) Complex->Quenching Non-radiative Decay Quenching->Emission Reduced Intensity

Caption: Logical flow of the FRET-based quenching assay. TBI-5A binding diverts energy from Trp-212, resulting in measurable signal reduction.

Detailed Protocol: Fluorescence Quenching Assay

This protocol is designed to be self-validating . The linearity of the Stern-Volmer plot confirms the quenching mechanism (static vs. dynamic).

Materials
  • Ligand: this compound (purity >98%).

  • Protein: BSA (Fatty acid-free), 1.5 x 10⁻⁵ M stock in Tris-HCl buffer (pH 7.4).

  • Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).

Step-by-Step Workflow
  • Preparation of Stocks:

    • Dissolve TBI-5A in minimal DMSO to create a 1.0 mM stock.

    • Dilute into Tris-HCl to achieve working concentrations (0, 2, 4, 6, 8, 10 µM). Critical: Keep final DMSO <1% to avoid denaturing BSA.

  • Equilibration:

    • Mix 2.5 mL of BSA solution with increasing volumes of TBI-5A.

    • Incubate at 298 K (25°C) for 5 minutes. Note: Temperature stability is crucial for distinguishing static vs. dynamic quenching.

  • Measurement:

    • Excitation Wavelength (

      
      ): 280 nm  (targets Tryptophan).
      
    • Emission Scan (

      
      ): 300 nm – 450 nm .
      
    • Record the fluorescence intensity (

      
      ) at the peak (~340 nm).
      
  • Data Analysis (The Self-Validation Step):

    • Calculate the intensity ratio

      
       (where 
      
      
      
      is intensity without ligand).
    • Plot

      
       vs. 
      
      
      
      (Ligand Concentration).
    • Validation Check:

      • Linear Plot: Indicates a single class of fluorophores is accessible.

      • Positive Deviation: Indicates combined static and dynamic quenching.

Experimental Data & Interpretation

The following data represents expected values for TBI-5A binding to BSA, derived from comparative benzimidazole studies [1][2].

Table 2: Thermodynamic Parameters (at 298 K)
ParameterValueInterpretation
Stern-Volmer Constant (

)

Indicates strong quenching efficiency.
Quenching Rate Constant (

)

Value >

confirms Static Quenching (Complex formation), not just collision.
Binding Constant (

)

Moderate affinity, typical for reversible transport.
Number of Binding Sites (

)

1:1 Binding stoichiometry (Likely Site I).
Free Energy (

)

Spontaneous binding driven by hydrophobic forces.
Diagram 2: Decision Tree for Data Interpretation

D Start Analyze Stern-Volmer Plot (F0/F vs [Q]) Linear Is the plot Linear? Start->Linear Yes Yes Linear->Yes No No (Concave Up) Linear->No Calc_Kq Calculate Kq (Ksv / Lifetime) Yes->Calc_Kq Combined Combined Quenching (Re-evaluate Temp Data) No->Combined Check_Kq Is Kq > 2.0 x 10^10? Calc_Kq->Check_Kq Static Static Quenching (Complex Formation Validated) Check_Kq->Static Yes Dynamic Dynamic Quenching (Collisional Only) Check_Kq->Dynamic No

Caption: Decision logic to distinguish specific binding (Static) from random collisions (Dynamic).

Comparison with Reference Ligands

To contextualize the performance of TBI-5A, we compare its affinity (


) against standard BSA ligands.
Ligand

Binding SiteNotes
TBI-5A (Product)

Site I (Trp-212) Moderate affinity; reversible carrier.
Warfarin (Reference)

Site IHigh affinity standard for Site I.
Ibuprofen (Reference)

Site IIHigh affinity standard for Site II.[1]
Benzimidazole (Core)

Site IThe p-tolyl group on TBI-5A enhances affinity via hydrophobic stacking.

References

  • Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012).

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling. Molecules. (2023).

  • Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors. Scientific Research. (2020).

  • Santa Cruz Biotechnology Product Data: this compound. SCBT.

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